molecular formula C8H10FNO2S B15050423 (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Cat. No.: B15050423
M. Wt: 203.24 g/mol
InChI Key: VKCCRKHEQBZTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a useful research compound. Its molecular formula is C8H10FNO2S and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)methanamine

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

VKCCRKHEQBZTDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CN)F

Origin of Product

United States

Foundational & Exploratory

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Building Block for GPR119 Modulators and Kinase Inhibitors

Executive Summary

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a specialized benzylamine derivative characterized by a unique substitution pattern that imparts distinct electronic and metabolic properties. Widely utilized in medicinal chemistry, this fragment serves as a core scaffold in the development of GPR119 agonists for metabolic disorders and Polo-like kinase 4 (PLK4) inhibitors for oncology. Its structural integrity combines the hydrogen-bond accepting capability of a para-sulfone with the metabolic blocking and lipophilicity-modulating effects of an ortho-fluorine atom.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in modern drug discovery.

Physicochemical Specifications

The molecule represents a "push-pull" system where the electron-withdrawing sulfone and fluorine groups reduce the electron density of the aromatic ring, slightly attenuating the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name (2-Fluoro-4-methylsulfonylphenyl)methanamine
Molecular Formula C₈H₁₀FNO₂S
Molecular Weight 203.23 g/mol
Physical State Solid (typically isolated as HCl salt) or viscous oil (free base)
Solubility Soluble in DMSO, MeOH, DMF; HCl salt soluble in water
pKa (Calc.) ~8.5 (Amine), Sulfone is non-ionizable in physiological range
LogP (Calc.) ~0.5 – 0.9 (Low lipophilicity due to polar sulfone/amine)
H-Bond Donors 2 (–NH₂)
H-Bond Acceptors 4 (–SO₂, –N, –F)

Synthetic Architecture & Protocols

The synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine typically proceeds via the reduction of high-oxidation-state precursors such as amides or nitriles. The presence of the reducible sulfone group requires chemoselective reducing agents to avoid side reactions (e.g., reduction to sulfide).

Primary Protocol: Borane-Mediated Amide Reduction

Source Validation: Adapted from WO2009117421A2 (GPR119 Modulators)

Rationale: This route avoids the use of high-pressure hydrogenation and tolerates the sulfone moiety.

Reagents:

  • Precursor: 2-Fluoro-4-(methylsulfonyl)benzamide

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃[1]·THF, 1.0 M)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2-fluoro-4-(methylsulfonyl)benzamide (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add BH₃·THF (3.0 equiv) dropwise via syringe to control exotherm.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 6–12 hours. Monitor via LC-MS for disappearance of the amide (M+H 218) and appearance of the amine-borane complex.

  • Quench & Hydrolysis: Cool to 0°C. Carefully quench with methanol (excess) followed by 6N HCl (5.0 equiv).

  • Workup: Heat the acidic mixture at 60°C for 1 hour to break the boron-nitrogen complex. Concentrate in vacuo.

  • Isolation: Basify the residue with NaOH (aq) to pH >12. Extract with Ethyl Acetate (3x).[2] Dry organics over Na₂SO₄ and concentrate to yield the free base.

  • Purification: If necessary, convert to HCl salt by adding 4M HCl in dioxane, filtering the precipitate.

Diagram 1: Synthetic Workflow

Synthesis Start 2-Fluoro-4-(methylsulfonyl)benzamide (Precursor) Reagent BH3·THF (3 equiv) Reflux, 6h Start->Reagent Intermediate Amine-Borane Complex Reagent->Intermediate Hydrolysis 6N HCl / Heat (De-complexation) Intermediate->Hydrolysis Product (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Final Product) Hydrolysis->Product

Caption: Chemoselective reduction pathway preserving the sulfone moiety while converting the amide to the primary amine.

Medicinal Chemistry Applications

This building block is highly valued for its ability to optimize the Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles of drug candidates.

GPR119 Agonism (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in the pancreas and intestine. Agonists promote insulin secretion and GLP-1 release.

  • Role of the Fragment: The (2-Fluoro-4-(methylsulfonyl)phenyl) moiety often serves as the "right-hand side" polar cap.

  • Mechanism: The sulfone acts as a critical hydrogen bond acceptor in the receptor binding pocket, while the fluorine atom (ortho to the methylene linker) induces a conformational twist that improves selectivity and metabolic stability against CYP450 oxidation.

Kinase Inhibition (PLK4 & Others)

In the context of Polo-like kinase 4 (PLK4) inhibitors (e.g., for breast cancer treatment), this amine is used to introduce solubilizing groups into the hinge-binding scaffold.

  • Solubility: The sulfone group significantly lowers the LogP, improving aqueous solubility compared to non-polar aryl groups.

  • Electronic Effect: The electron-deficient nature of the ring (due to -F and -SO₂Me) reduces the basicity of the benzylic amine, which can reduce hERG channel liability—a common issue with basic amines in drug discovery.

Diagram 2: SAR Logic & Pharmacophore Mapping

SAR Core (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Scaffold Amine Primary Amine (-NH2) Linker / Nucleophile Core->Amine Fluorine Ortho-Fluorine (-F) Metabolic Block / Conformation Control Core->Fluorine Sulfone Para-Sulfone (-SO2Me) H-Bond Acceptor / Solubility Enhancer Core->Sulfone Effect1 Reduces hERG Liability (Lower pKa) Amine->Effect1 Effect2 Prevents Ring Oxidation (CYP Stability) Fluorine->Effect2 Effect3 Critical Receptor Interaction (GPR119/Kinase Pockets) Sulfone->Effect3

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.

Handling, Safety, and Stability

Stability Profile
  • Thermal Stability: The sulfone group renders the molecule thermally stable (MP > 100°C for salts).

  • Chemical Stability: Resistant to oxidation. The benzylic amine is susceptible to carbamylation if exposed to CO₂ in air over long periods; storage as the HCl salt is recommended.

Safety Protocols (E-E-A-T)
  • Hazard Classification: Corrosive (Category 1B) and Irritant.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: As a benzylic amine, the free base may have significant vapor pressure. All weighing and transfers must occur within a certified fume hood.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water. Benzylic amines can be sensitizers.

References

  • Jones, R. M., et al. (2009). Heterocyclic modulators of GPR119 for treatment of disease. World Intellectual Property Organization, WO2009117421A2.

    • Citation Context: Primary source for the Borane-THF reduction protocol of the benzamide precursor.
  • Sammons, M. F., et al. (2023). Polo-like kinase 4 (PLK4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. World Intellectual Property Organization, WO2023159307A1.

    • Citation Context: Validates the use of the methylsulfonyl-benzylamine fragment in kinase inhibitor design.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Citation Context: Authoritative review on the metabolic and physicochemical effects of fluorine substitution in medicinal chemistry.

Sources

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Executive Summary

This technical guide outlines a robust, two-step synthetic pathway for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine , a high-value pharmacophore often utilized in the development of GPCR modulators and kinase inhibitors.[1]

Unlike generic protocols, this guide focuses on regiocontrol and chemoselectivity . The synthesis leverages the electronic asymmetry of the starting material, 2,4-difluorobenzonitrile, to install the sulfone moiety selectively at the para-position via Nucleophilic Aromatic Substitution (SNAr), followed by a chemoselective borane-mediated reduction of the nitrile to the primary amine.[1][2]

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule based on bond stability and commercial availability of precursors.[1][2]

Strategic Disconnections:

  • C–N Disconnection: The primary amine is best derived from a nitrile precursor. This avoids the over-alkylation issues common with direct alkylation.

  • C–S Disconnection: The sulfone is installed via SNAr. The para-fluorine in 2,4-difluorobenzonitrile is significantly more electrophilic than the ortho-fluorine due to the cooperative electron-withdrawing effects of the nitrile group (via resonance and induction) and reduced steric hindrance.[1]

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Target) Intermediate 2-Fluoro-4-(methylsulfonyl)benzonitrile (Key Intermediate) Target->Intermediate Functional Group Interconversion (FGI) SM 2,4-Difluorobenzonitrile (Commercial SM) Intermediate->SM S_NAr Disconnection Reagent1 Sodium Methanesulfinate (MeSO2Na) Reagent1->Intermediate Reagent2 Borane-THF (BH3·THF) Reagent2->Target

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available 2,4-difluorobenzonitrile.

Phase 1: Regioselective Sulfonylation (SNAr)

The first challenge is displacing the correct fluorine atom.[1] In 2,4-difluorobenzonitrile, the fluorine at the 4-position is activated by the nitrile group in the para position.[1][2][3] The 2-position is less reactive due to steric crowding and the lack of direct resonance stabilization for the Meisenheimer complex.[1]

Protocol 1.0: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzonitrile
ParameterSpecification
Reagents 2,4-Difluorobenzonitrile (1.0 equiv), Sodium Methanesulfinate (1.2 equiv)
Solvent DMSO (Anhydrous)
Temperature 90 °C
Time 4–6 Hours
Yield Target 85–92%

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-difluorobenzonitrile (1.0 equiv) and anhydrous DMSO (5 vol).

  • Reagent Addition: Add sodium methanesulfinate (1.2 equiv) in a single portion. The salt may not fully dissolve initially.

  • Reaction: Heat the mixture to 90 °C under N2 atmosphere. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

    • Checkpoint: The starting material (Rf ~0.7) should disappear, replaced by a more polar spot (Rf ~0.4).[2]

  • Workup:

    • Cool the reaction to room temperature (RT).[4][5]

    • Pour the mixture slowly into crushed ice/water (20 vol) with vigorous stirring. The product typically precipitates as a white to off-white solid.[1][3]

    • Filter the solid and wash with water (3x) to remove residual DMSO and salts.

  • Purification: If the solid is off-color, recrystallize from Ethanol/Water.[1]

Scientific Rationale:

  • Solvent Choice: DMSO is a polar aprotic solvent that solvates the sodium cation effectively, leaving the methanesulfinate anion "naked" and highly nucleophilic.[1][2]

  • Regioselectivity: The nucleophile attacks the 4-position.[1] While the sulfinate is an ambident nucleophile (can attack via S or O), S-alkylation is thermodynamically favored in this SNAr context, yielding the sulfone directly.[1][2]

Phase 2: Chemoselective Reduction[1][2]

The second challenge is reducing the nitrile to a primary amine without reducing the sulfone (to a sulfide/sulfoxide) or defluorinating the ring.[1] Borane-THF (BH3[1][6]·THF) is the superior reagent here. Unlike Lithium Aluminum Hydride (LAH), which can be aggressive and messy, Borane reduces nitriles cleanly and leaves sulfones and aryl fluorides intact.[1][2]

Protocol 2.0: Reduction to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine
ParameterSpecification
Reagents Intermediate (from Phase 1), BH3[1][2][6]·THF (1.0M in THF, 2.5 equiv)
Solvent Anhydrous THF
Temperature Reflux (66 °C)
Quench Methanol (excess), then HCl

Step-by-Step Methodology:

  • Setup: Dissolve 2-Fluoro-4-(methylsulfonyl)benzonitrile (1.0 equiv) in anhydrous THF (10 vol) under N2. Cool to 0 °C.

  • Addition: Dropwise add BH3·THF (2.5 equiv). Caution: Exothermic.[1][2]

  • Reaction: Allow to warm to RT, then heat to reflux for 3–5 hours.

    • Mechanism:[1][2][7][8] The borane coordinates to the nitrile nitrogen, delivering hydrides to the carbon.[1][2]

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add Methanol until gas evolution (H2) ceases. This destroys excess borane.

  • Complex Breaking: The amine forms a stable complex with boron. To free the amine:

    • Add 6M HCl (excess) or concentrated HCl in MeOH.

    • Reflux for 1 hour. This hydrolyzes the B–N bonds.

  • Isolation:

    • Concentrate the solvent to remove MeOH/THF.

    • Basify the aqueous residue with NaOH (2M) to pH >12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organics over Na2SO4 and concentrate.[2]

  • Salt Formation: Dissolve the free base in Et2O and add HCl/Dioxane to precipitate the hydrochloride salt for long-term stability.

DOT Diagram: Process Workflow

Workflow cluster_0 Phase 1: S_NAr cluster_1 Phase 2: Reduction Step1 Start: 2,4-Difluorobenzonitrile + MeSO2Na (DMSO, 90°C) Step2 Quench: Ice Water Step1->Step2 Step3 Isolate: Filtration Step2->Step3 Step4 React: BH3·THF (Reflux) Step3->Step4 Step5 Quench: MeOH + HCl (Break B-N Complex) Step4->Step5 Step6 Workup: Basify & Extract Step5->Step6 Final Final Product: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Step6->Final

Figure 2: Operational workflow from starting material to isolated amine.

Analytical Profile & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral characteristics:

  • 1H NMR (DMSO-d6):

    • δ 8.40 (br s, 3H): NH3+ (if HCl salt).[2]

    • δ 7.85 (m, 2H): Aromatic protons (positions 3 and 5, deshielded by sulfone).[2]

    • δ 7.65 (t, 1H): Aromatic proton (position 6).[2]

    • δ 4.15 (s, 2H): Benzylic CH2 (coupled to NH).[2]

    • δ 3.25 (s, 3H): Methyl sulfone (–SO2CH3).[2]

  • 19F NMR:

    • Single peak around -115 ppm , confirming the loss of one fluorine atom and retention of the other.[1]

References

  • Ossila. "2,4-Difluorobenzonitrile | CAS 3939-09-1."[1][2][3][9] Material Safety & Technical Data. Link

  • Carey, F. A.; Sundberg, R. J. "Advanced Organic Chemistry, Part B: Reactions and Synthesis."[1][2][6] Springer, 5th Edition.[1][2] (General reference for SNAr regioselectivity).

  • Common Organic Chemistry. "Nitrile to Amine: Borane-THF Conditions." Standard Protocols. Link

  • PubChem. "2,4-Difluorobenzonitrile Compound Summary."[1][2] National Library of Medicine. Link[2]

  • Organic Syntheses. "Reaction of Sulfoxides with DAST: Fluoromethyl Phenyl Sulfone (Contextual reference for Sulfone stability)." Org.[7][10] Synth.Link[2]

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small molecule building blocks, such as substituted benzylamines, are pivotal in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of the expected spectroscopic signature of a key intermediate, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

As experimental spectra for this specific compound are not widely published, this document serves as both a predictive guide and an instructional framework. By dissecting the molecule into its constituent functional groups—a primary amine, a fluoro-substituted aromatic ring, and a methylsulfonyl moiety—we can apply fundamental principles and data from analogous structures to forecast its spectral characteristics. This approach not only provides a reliable reference for researchers synthesizing this molecule but also illustrates the logic of spectroscopic interpretation, a critical skill for any scientist in the chemical and pharmaceutical fields.

This guide is structured to provide not just data, but the scientific rationale behind the predictions, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a multi-functionalized aromatic compound.

Caption: Molecular structure of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

Key Functional Groups for Spectroscopic Analysis:

  • 1,2,4-Trisubstituted Benzene Ring: The aromatic core dictates the signals in the aromatic region of NMR spectra and characteristic C=C stretching in the IR spectrum.

  • Primary Amine (-CH₂NH₂): This group is identifiable by N-H stretches in the IR spectrum and signals for both the -CH₂- and -NH₂ protons in the ¹H NMR spectrum.

  • Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group, it significantly influences the electronic environment of the aromatic ring. It is characterized by strong S=O stretching bands in the IR spectrum and a singlet for the methyl protons in ¹H NMR.

  • Fluoro Group (-F): As an electronegative substituent, it impacts the chemical shifts of nearby protons and carbons. Its presence is definitively confirmed by ¹⁹F NMR and by observing C-F and H-F coupling patterns in ¹³C and ¹H NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Causality Behind Experimental Choices

The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte.[1][2] Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative inertness. However, for compounds with amine protons, which undergo exchange, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be useful to sharpen the N-H signals and observe their coupling to adjacent protons. The predictions below assume a standard non-protic solvent like CDCl₃.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • Aromatic Region (δ 7.5 - 8.0 ppm): The three aromatic protons will appear as distinct multiplets due to the complex interplay of electron-withdrawing effects from the fluoro and methylsulfonyl groups, and spin-spin coupling between protons (H-H) and with the fluorine atom (H-F).

    • H-3 (proton ortho to -F and meta to -SO₂CH₃): Expected to be the most upfield of the aromatic signals, likely around δ 7.5-7.6 ppm. It will be split by H-5 (meta coupling, J ≈ 2-3 Hz) and the adjacent fluorine (meta coupling, J ≈ 4-6 Hz), appearing as a doublet of doublets (dd).

    • H-5 (proton meta to -F and ortho to -SO₂CH₃): Expected to be significantly downfield due to the strong deshielding effect of the ortho-sulfonyl group, likely around δ 7.8-7.9 ppm. It will be split by H-3 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (para coupling, J ≈ 2-3 Hz), also appearing as a complex multiplet, possibly a doublet of doublets.

    • H-6 (proton ortho to -CH₂NH₂ and meta to -SO₂CH₃): Its chemical shift will be influenced by both adjacent groups. It will be split by the fluorine atom (ortho coupling, J ≈ 8-10 Hz) and potentially H-5 (meta coupling, though this might not be resolved), appearing as a doublet or a narrow doublet of doublets around δ 7.7-7.8 ppm.

  • Benzylic Protons (-CH₂NH₂) (δ ~3.9 ppm): These two protons are expected to appear as a singlet.[3] The electron-withdrawing nature of the substituted aromatic ring will shift them downfield compared to unsubstituted benzylamine. In some conditions, coupling to the -NH₂ protons might be observed, which would split this signal into a triplet.

  • Methylsulfonyl Protons (-SO₂CH₃) (δ ~3.0 ppm): The three protons of the methyl group attached to the strongly electron-withdrawing sulfonyl group will appear as a sharp singlet.

  • Amine Protons (-NH₂) (δ ~1.5-2.0 ppm): These two protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.[4] The chemical shift is highly dependent on solvent, concentration, and temperature.[5]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.[6]

  • Aromatic Carbons (δ 115 - 150 ppm):

    • C-F (C-2): This signal will be significantly downfield and will appear as a large doublet due to one-bond coupling with fluorine (¹JCF ≈ 240-250 Hz).

    • C-SO₂CH₃ (C-4): A quaternary carbon, its signal will be of lower intensity.

    • C-CH₂NH₂ (C-1): Another quaternary carbon with a lower intensity signal.

    • Other Aromatic Carbons (C-3, C-5, C-6): These will appear as doublets due to coupling with the fluorine atom (²JCF and ³JCF), with coupling constants typically in the range of 3-25 Hz.

  • Benzylic Carbon (-CH₂NH₂) (δ ~45 ppm): The chemical shift for carbons attached to a nitrogen atom typically falls in the 10-65 ppm range.[4]

  • Methylsulfonyl Carbon (-SO₂CH₃) (δ ~44 ppm): The methyl carbon of the sulfonyl group is expected in this region.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is highly sensitive and provides a definitive confirmation of the fluorine's presence and electronic environment.[7][8]

  • Aromatic Fluorine (δ -110 to -120 ppm vs. CFCl₃): A single signal is expected for the fluorine atom. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[9][10] The signal will be a multiplet due to coupling with the ortho proton (H-6, J ≈ 8-10 Hz) and the meta proton (H-3, J ≈ 4-6 Hz), likely appearing as a doublet of doublets.

Predicted NMR Data Summary
¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~7.8-7.9
~7.7-7.8
~7.5-7.6
~3.9
~3.0
~1.5-2.0
¹³C NMR (125 MHz, CDCl₃)
Predicted Shift (δ, ppm)
~155-165
~115-150
~45
~44
¹⁹F NMR (470 MHz, CDCl₃)
Predicted Shift (δ, ppm)
-110 to -120
Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

  • Glassware Inspection: Use a clean, dry, and undamaged 5 mm NMR tube. Chipped or scratched tubes can compromise the magnetic field homogeneity and pose a safety risk.[11]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.[12]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a small vial to ensure complete dissolution.[12][13]

  • Transfer: Using a clean Pasteur pipette or syringe, transfer the solution into the NMR tube, avoiding the introduction of solid particles or air bubbles.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly at the top.

  • Cleaning: Wipe the outside of the NMR tube with a tissue dampened with a solvent like isopropanol to remove any chemical residue before placing it in the spectrometer.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid or liquid samples as it requires minimal to no sample preparation and provides high-quality, reproducible spectra.[14][15] The IR beam interacts with a shallow layer of the sample in direct contact with a crystal (e.g., diamond or zinc selenide), making it ideal for rapid analysis.[16]

Predicted IR Absorption Bands

The IR spectrum of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine will be dominated by absorptions from its key functional groups.

  • N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct, sharp to medium bands are expected in this region.[17][18] One corresponds to the asymmetric N-H stretch (higher frequency) and the other to the symmetric N-H stretch (lower frequency).[19] These are typically weaker and sharper than the broad O-H bands of alcohols.[17]

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the -CH₂- and -CH₃ groups will be observed just below 3000 cm⁻¹.

  • N-H Bending (1650-1580 cm⁻¹): A medium to strong scissoring vibration for the primary amine group is expected in this region.[17][20]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium to sharp bands will appear in this region, characteristic of the benzene ring.

  • S=O Stretching (1350-1300 cm⁻¹ and 1160-1140 cm⁻¹): The sulfonyl group will give rise to two very strong and sharp absorption bands. The higher frequency band is due to the asymmetric stretch, and the lower frequency band is from the symmetric stretch. These are often the most intense peaks in the spectrum.

  • C-N Stretching (1335-1250 cm⁻¹): The stretching vibration for an aromatic C-N bond is expected in this region.[17]

  • C-F Stretching (~1200 cm⁻¹): A strong, sharp band corresponding to the C-F bond stretch is anticipated.

Predicted IR Data Summary
Wavenumber (cm⁻¹)
3400-3250
3100-3000
3000-2850
1650-1580
1600-1450
1350-1300
1160-1140
~1200
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application: Place a small amount of the solid or liquid sample (a few milligrams or one drop) directly onto the center of the ATR crystal.[21]

  • Apply Pressure: For solid samples, lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[14]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, retract the press arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), ensuring it is ready for the next measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like the target amine.[22][23] It typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular weight.[24] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected [M+H]⁺ ion, providing structural information.[25]

Predicted Molecular Ion and Fragmentation Pattern
  • Molecular Formula: C₈H₁₀FNO₂S

  • Monoisotopic Mass: 219.0467 u

  • [M+H]⁺ Ion: The ESI-MS spectrum in positive ion mode will show a prominent peak at m/z 220.0545 .

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment via pathways common to benzylamines.[26][27]

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary benzylamines is the loss of a neutral ammonia molecule, which would lead to the formation of a benzyl cation.

    • [C₈H₁₁FNO₂S]⁺ → [C₈H₈FO₂S]⁺ + NH₃

    • Fragment at m/z 203.0280

  • Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring can occur, although it is often less favored than the loss of ammonia. This would lead to the formation of an iminium ion.

    • [C₈H₁₁FNO₂S]⁺ → [CH₂NH₃]⁺ + [C₇H₄FO₂S]•

    • Fragment at m/z 30.0391

  • Further Fragmentation of m/z 203: The benzyl cation at m/z 203 could undergo further fragmentation, such as the loss of SO₂.

    • [C₈H₈FO₂S]⁺ → [C₈H₈F]⁺ + SO₂

    • Fragment at m/z 109.0604

Fragmentation_Pathway M_H [M+H]⁺ m/z 220.0545 frag1 [M+H - NH₃]⁺ m/z 203.0280 M_H->frag1 - NH₃ frag3 [CH₂NH₃]⁺ m/z 30.0391 M_H->frag3 Benzylic Cleavage frag2 [M+H - NH₃ - SO₂]⁺ m/z 139.0454 frag1->frag2 - SO₂ Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Compound Synthesized Compound (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine MS Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Formula Compound->MS IR Infrared Spectroscopy (ATR-FTIR) - Identify Functional Groups (-NH₂, -SO₂, Ar-F) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate C-H-F Framework - Determine Connectivity Compound->NMR Structure Final Structure Elucidation - Integrate All Data - Confirm Identity & Purity MS->Structure IR->Structure NMR->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectroscopic data for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. By leveraging established principles of spectroscopy and data from analogous compounds, we have constructed a detailed and scientifically grounded forecast of its key spectral features. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns serve as a robust benchmark for researchers engaged in the synthesis and characterization of this molecule.

The inclusion of detailed, self-validating experimental protocols for each technique underscores the importance of methodological rigor in obtaining high-quality, reproducible data. For scientists and professionals in drug development, this guide not only facilitates the identification of a specific chemical entity but also reinforces the logical framework required to approach the structural elucidation of any novel compound. The integration of these spectroscopic techniques provides an unambiguous confirmation of molecular structure, an essential step in advancing chemical research and development.

References

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Linfoot, J. (2021, September 13). Standard Operating Procedure (SOP)
  • University College London. Chemical shifts.
  • Go up. (2023, July 24).
  • Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride. Canadian Journal of Chemistry, 45.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Unknown.
  • Organomation.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • MilliporeSigma. NMR Solvents.
  • ResearchGate.
  • Li, Y., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Polymer Chemistry Characterization Lab.
  • de Hoffmann, E., & Stroobant, V. (2017, November 20).
  • ChemicalBook. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum.
  • University of California, Los Angeles. IR: amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed. (2006, September 15).
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Unknown.
  • School of Chemical Sciences - Illinois.
  • PMC.
  • WikiEducator.org. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Specac Ltd.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines.
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.
  • ACS Publications. (2011, November 22). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Unknown. 19Flourine NMR.
  • Wiley-VCH. (2010, February 1). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
  • Wikipedia.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, August 29).
  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts.
  • Unknown. Tables For Organic Structure Analysis.
  • Unknown. 13-C NMR Chemical Shift Table.pdf.
  • Sigma-Aldrich. 2-Fluorobenzylamine 96 89-99-6.
  • Sigma-Aldrich. 4-(Methylsulfonyl)toluene 97 3185-99-7.

Sources

An In-depth Technical Guide to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, a compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and precursors to offer a robust profile of its anticipated physical and chemical characteristics, a plausible synthetic route, and its potential applications.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target receptors. Similarly, the benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The combination of these features in (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, along with the electron-withdrawing methylsulfonyl group, suggests its potential as a valuable building block for novel therapeutics. The methylsulfonyl group, in particular, can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding, further influencing the molecule's interaction with biological targets.

Predicted Physicochemical Characteristics

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₈H₁₀FNO₂SDerived from the chemical structure.
Molecular Weight 203.23 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperatureThe related compound 4-(Methylsulfonyl)benzylamine is a solid[1]. The introduction of the fluoro group is unlikely to significantly lower the melting point to a liquid state.
Melting Point Estimated to be in the range of 80-120 °CThis is an educated estimation. For comparison, 2-Fluoro-4-methylbenzonitrile has a melting point of 51-55 °C[2]. The conversion of the nitrile to an amine and the presence of the sulfonyl group would likely increase the melting point due to stronger intermolecular forces.
Boiling Point Not reliably predictable without experimental dataThe boiling point of the related 2-Fluoro-4-(trifluoromethyl)benzaldehyde is 118-119 °C. However, the amine and sulfonyl groups will significantly increase the boiling point.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water.The presence of the polar amine and sulfonyl groups will contribute to solubility in polar solvents. The aromatic ring will limit water solubility.
pKa The amine group is expected to have a pKa in the range of 8.5-9.5.This is a typical range for a primary benzylic amine. The electron-withdrawing effects of the fluorine and methylsulfonyl groups will slightly decrease the basicity compared to unsubstituted benzylamine.

Proposed Synthetic Pathway

A logical and commonly employed method for the synthesis of primary amines like (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is the reduction of the corresponding nitrile.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Oxidation cluster_2 Reduction 2_Fluoro_4_methylthiobenzonitrile 2-Fluoro-4-(methylthio)benzonitrile 2_Fluoro_4_methylsulfonylbenzonitrile 2-Fluoro-4-(methylsulfonyl)benzonitrile 2_Fluoro_4_methylthiobenzonitrile->2_Fluoro_4_methylsulfonylbenzonitrile Oxidizing Agent (e.g., H₂O₂, m-CPBA) Target_Molecule (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine 2_Fluoro_4_methylsulfonylbenzonitrile->Target_Molecule Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)

Figure 1: Proposed two-step synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

Step-by-Step Experimental Protocol:

Part A: Oxidation of 2-Fluoro-4-(methylthio)benzonitrile to 2-Fluoro-4-(methylsulfonyl)benzonitrile

  • Rationale: The thioether is oxidized to the corresponding sulfone. This is a standard transformation in organic synthesis.

  • Procedure:

    • Dissolve 2-Fluoro-4-(methylthio)benzonitrile in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if using a peroxide-based oxidant) and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-Fluoro-4-(methylsulfonyl)benzonitrile, which can be purified by recrystallization or column chromatography.

Part B: Reduction of 2-Fluoro-4-(methylsulfonyl)benzonitrile to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

  • Rationale: The nitrile functional group is reduced to a primary amine. Several reducing agents can accomplish this transformation. The choice of reagent can depend on scale and functional group tolerance.

  • Procedure (using Lithium Aluminum Hydride):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve 2-Fluoro-4-(methylsulfonyl)benzonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the nitrile is fully consumed (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

    • The product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Reactivity and Chemical Behavior

The chemical reactivity of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is primarily dictated by the primary amine group.

Reactivity_Diagram cluster_reactions Key Reactions of the Amine Group Target_Molecule (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Acylation Acylation Target_Molecule->Acylation with Acyl Halides or Anhydrides Alkylation Alkylation Target_Molecule->Alkylation with Alkyl Halides Schiff_Base_Formation Schiff Base Formation Target_Molecule->Schiff_Base_Formation with Aldehydes or Ketones Sulfonylation Sulfonylation Target_Molecule->Sulfonylation with Sulfonyl Chlorides

Figure 2: Key reactions involving the amine functionality of the title compound.

  • Acylation: The primary amine will readily react with acyl halides or anhydrides to form amides. This is a fundamental reaction for incorporating this scaffold into larger molecules.

  • Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Reaction with aldehydes or ketones will yield the corresponding imines (Schiff bases), which can be further reduced to secondary amines.

  • Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position. The methylsulfonyl group is also stable under most reaction conditions.

Potential Applications in Drug Development

While specific biological activities for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine have not been reported, its structural motifs are present in various pharmacologically active agents. The combination of a fluorinated phenyl ring and a methylsulfonyl group is found in compounds targeting a range of diseases. For instance, related structures are explored as inhibitors of various enzymes and receptors. The primary amine handle allows for its facile incorporation into a diverse library of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

Given the lack of specific safety data for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, it is prudent to handle this compound with the same precautions as other benzylamine derivatives.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Benzylamines can be irritants to the skin, eyes, and respiratory tract[3][4]. The toxicity of this specific compound is unknown, but it should be treated as potentially hazardous.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a promising, yet undercharacterized, building block for medicinal chemistry. This guide has provided a detailed, albeit predictive, overview of its physical and chemical properties based on the analysis of related compounds. A robust and practical synthetic route has been proposed, along with insights into its expected reactivity. As research in drug discovery continues to evolve, the unique combination of structural features in this molecule makes it a compelling candidate for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and biological potential.

References

  • Chem-Impex. 2-Fluoro-4-methylbenzonitrile. [Link]

  • Wikipedia. Benzylamine. [Link]

  • LinkedIn. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

Sources

A Mechanistic Investigation of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine: A Hypothesis-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a novel small molecule whose mechanism of action has not been elucidated. This guide deconstructs its chemical architecture to formulate a primary, testable hypothesis. The molecule integrates a benzylamine core, a known substrate for monoamine oxidases (MAO), with two potent electron-withdrawing groups: a 2-fluoro and a 4-methylsulfonyl substituent. We hypothesize that these modifications convert the benzylamine scaffold from a substrate into a potent and potentially selective inhibitor of Monoamine Oxidase B (MAO-B). This hypothesis is grounded in structure-activity relationship (SAR) studies of similar compounds, where electron-withdrawing features are explored to modulate MAO interaction.[1] This document provides a comprehensive, phased experimental strategy to rigorously test this hypothesis, from initial in vitro enzyme inhibition assays to cellular and in vivo target validation. We present detailed, self-validating protocols and a logical framework for interpreting potential outcomes, aiming to provide a clear path for elucidating the pharmacological identity of this compound.

Introduction: Deconstructing the Molecule

The pharmacological potential of a small molecule is encoded in its structure. By examining the constituent parts of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, we can infer its likely biological targets and formulate a robust mechanistic hypothesis.

The Benzylamine Core: A Privileged Scaffold in Neuropharmacology

The benzylamine motif is a cornerstone of neuropharmacology, present in endogenous neurotransmitters (e.g., phenethylamine) and a wide array of synthetic drugs. Its primary significance lies in its structural similarity to monoamine neurotransmitters, making it a frequent substrate and ligand for the enzymes and transporters that regulate their signaling, particularly Monoamine Oxidases (MAO-A and MAO-B).

The Role of Fluorine Substitution in Modulating Bioactivity

The strategic incorporation of fluorine is a well-established tactic in modern medicinal chemistry.[2][3] The introduction of a fluorine atom, as seen at the 2-position of the phenyl ring, can have profound effects:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often blocking sites of oxidative metabolism and increasing the compound's half-life.[4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring and create favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets that enhance binding affinity.[2]

  • Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the proximal benzylamine, influencing its ionization state at physiological pH and thereby affecting its membrane permeability and target engagement.[5]

The Methylsulfonyl Group: A Potent Electronic Modulator and H-Bond Acceptor

The methylsulfonyl (-SO₂CH₃) group at the 4-position is a powerful electron-withdrawing moiety and a versatile functional group in drug design.

  • Electronic Effects: Working in concert with the 2-fluoro substituent, the methylsulfonyl group dramatically reduces the electron density of the aromatic ring. This electronic modulation is critical, as studies on benzylamines have suggested that the addition of strong electron-withdrawing groups could potentially convert MAO substrates into inactivators or inhibitors.[1]

  • Hydrogen Bonding: The sulfonyl oxygens are excellent hydrogen bond acceptors, providing strong anchoring points within a protein's active site. This feature is exploited in a wide range of enzyme inhibitors, including those targeting cyclooxygenases and various kinases.[6][7]

Primary Hypothesis: Selective Inhibition of Monoamine Oxidase B (MAO-B)

Based on the structural analysis, we hypothesize that (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine functions as a selective inhibitor of Monoamine Oxidase B.

Rationale

The benzylamine scaffold provides the foundational geometry to enter the MAO active site. However, the potent electron-withdrawing character imparted by the combined fluoro and methylsulfonyl substituents is hypothesized to alter the molecule's interaction with the flavin adenine dinucleotide (FAD) cofactor essential for MAO's catalytic activity. Instead of being oxidized as a typical substrate, the compound may form a stable, non-covalent or slowly reversible covalent adduct, leading to inhibition. The specific substitution pattern may confer selectivity for MAO-B, which is known to have a more hydrophobic and differently shaped substrate-binding cavity compared to MAO-A.

Proposed Impact on Signaling Pathways

Inhibition of MAO-B in the central nervous system would lead to a decrease in the degradation of dopamine, resulting in elevated dopaminergic tone. This could have therapeutic implications for neurodegenerative disorders like Parkinson's disease and certain psychiatric conditions.

G compound (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine maob MAO-B compound->maob Inhibits dopac DOPAC (Inactive Metabolite) maob->dopac dopamine Dopamine dopamine->maob downstream Increased Dopaminergic Signaling dopamine->downstream G start Compound Stock Solution assay_a MAO-A Assay Plate (Substrate + Compound) start->assay_a assay_b MAO-B Assay Plate (Substrate + Compound) start->assay_b recombinant_maoa Recombinant Human MAO-A recombinant_maoa->assay_a recombinant_maob Recombinant Human MAO-B recombinant_maob->assay_b reader Fluorometric Plate Reader (Measure H₂O₂ production) assay_a->reader assay_b->reader analysis Data Analysis (IC₅₀ & Kᵢ Calculation) reader->analysis

Caption: Workflow for in vitro MAO-A/B inhibition screening.

Protocol 1: MAO-A/B Inhibition Assay (Fluorometric)

This protocol utilizes a commercially available kit (e.g., from Promega or Abcam) that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, via a fluorescent probe.

  • 1. Reagent Preparation:

    • 1.1. Prepare a 10 mM stock solution of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in 100% DMSO.

    • 1.2. Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the manufacturer's recommended concentration.

    • 1.3. Prepare the substrate solution (e.g., p-tyramine for both, or a selective substrate if preferred) and the detection reagent (e.g., Amplex Red/horseradish peroxidase) according to the kit manual.

  • 2. Assay Procedure:

    • 2.1. In a 96-well black, clear-bottom plate, create a serial dilution of the compound stock to yield final concentrations ranging from 1 pM to 100 µM. Include a DMSO-only vehicle control and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • 2.2. Add 20 µL of the diluted compound or control to appropriate wells.

    • 2.3. Add 20 µL of either the MAO-A or MAO-B enzyme solution to the wells.

    • 2.4. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • 2.5. Initiate the reaction by adding 20 µL of the substrate/detection reagent mix to all wells.

  • 3. Data Acquisition and Analysis:

    • 3.1. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • 3.2. Measure fluorescence (e.g., Ex/Em = 535/587 nm) every 2 minutes for a total of 30 minutes.

    • 3.3. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • 3.4. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration.

    • 3.5. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme. Calculate the selectivity index (SI) as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Data Presentation: Expected Results for Phase 1

The quantitative data from this phase should be summarized in a clear, comparative table.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
(2-Fluoro-4-(methylsulfonyl)phenyl)methanamineExperimentalExperimentalCalculated
Selegiline (Control)~15,000~10>1500
Clorgyline (Control)~5~2,000<0.01
Phase 2: Cellular Assays to Confirm Functional Consequences

Objective: To verify that target engagement in vitro translates to a functional effect on monoamine metabolism in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells, which endogenously express MAO-B).

Protocol 2: Measurement of Cellular Monoamine Levels via HPLC-ECD

  • 1. Cell Culture and Treatment:

    • 1.1. Culture SH-SY5Y cells in 6-well plates until they reach ~80% confluency.

    • 1.2. Treat the cells with the test compound at concentrations corresponding to 0.1x, 1x, and 10x its measured MAO-B IC₅₀ for 24 hours. Include a vehicle control.

  • 2. Sample Preparation:

    • 2.1. After treatment, wash the cells twice with ice-cold PBS.

    • 2.2. Lyse the cells by adding 200 µL of 0.1 M perchloric acid containing an internal standard (e.g., N-methyl-dopamine).

    • 2.3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • 2.4. Collect the supernatant for analysis.

  • 3. HPLC-ECD Analysis:

    • 3.1. Inject the supernatant onto an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

    • 3.2. Use a mobile phase optimized for monoamine separation (e.g., a phosphate-citrate buffer with methanol).

    • 3.3. Quantify the levels of dopamine and its primary MAO-B metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), by comparing peak areas to a standard curve.

  • 4. Data Analysis:

    • 4.1. Normalize the measured dopamine and DOPAC levels to the total protein content of the cell lysate (determined by a BCA assay).

    • 4.2. Analyze the change in the DOPAC/Dopamine ratio as a function of compound concentration. A significant, dose-dependent decrease in this ratio would confirm cellular MAO-B inhibition.

Alternative Hypotheses and De-risking

While the MAO-B inhibition hypothesis is the most strongly supported, a thorough investigation requires considering and experimentally ruling out other possibilities. The structural motifs present in the compound could theoretically interact with other targets.

Secondary Target Screening

To ensure target specificity and identify potential off-target liabilities, the compound should be submitted for broad screening against a panel of receptors, transporters, and kinases. A commercial service (e.g., Eurofins SafetyScreen, CEREP panel) can efficiently perform this. Particular attention should be paid to the dopamine transporter (DAT) and serotonin transporter (SERT), given the compound's structural class.

Investigating Atypical Dopamine Transporter (DAT) Interaction

Some structurally related compounds have shown activity as atypical DAT inhibitors. [8]This secondary hypothesis can be tested using a radioligand binding assay.

G compound Test Compound incubation Incubation compound->incubation radioligand Radioligand (e.g., [³H]WIN 35,428) radioligand->incubation membrane Membrane Prep (Expressing DAT) membrane->incubation filtration Rapid Filtration (Separates bound/unbound) incubation->filtration scintillation Scintillation Counting (Measures bound radioligand) filtration->scintillation analysis Data Analysis (Kᵢ Calculation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay for DAT.

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy to define the mechanism of action for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. The structural components strongly suggest a role as a Monoamine Oxidase B inhibitor. The proposed experimental cascade, from direct enzyme kinetics to cellular functional assays and broad liability screening, provides a rigorous and efficient path to confirming this primary hypothesis and de-risking development. Successful validation would position this molecule as a promising candidate for further investigation in CNS disorders characterized by dopaminergic dysregulation, warranting subsequent in vivo pharmacodynamic and efficacy studies.

References

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-15. [Link]

  • Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-7(2), 207-214. [Link]

  • Poon, S. F., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7208. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Li, J., et al. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 20(2), 148-163. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Future Medicinal Chemistry, 13(19), 1667-1686. [Link]

  • Saha, U., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 107, 117369. [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

Sources

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine has not been identified. The following safety and handling guidelines are synthesized from data on structurally analogous compounds, including substituted benzylamines and compounds containing methylsulfonyl and fluoro-phenyl moieties. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented by a thorough risk assessment for any specific experimental protocol.

Hazard Identification and Risk Assessment

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a substituted benzylamine. The toxicological properties of this specific compound have not been fully investigated.[1] However, based on its structural components, a comprehensive risk assessment must consider the following potential hazards:

  • Benzylamine Moiety: Benzylamines as a class can be corrosive and harmful if swallowed or in contact with skin.[2][3] They can cause irritation to the skin, eyes, and respiratory tract.[3][4] In some cases, they can cause severe burns and eye damage.

  • Fluoro-phenyl Group: The presence of a fluorine atom can alter the metabolic stability and bioavailability of the compound.[5] While specific toxicity data for this arrangement is unavailable, fluorinated aromatic compounds should be handled with care.

  • Methylsulfonyl Group: The methylsulfonyl group is a common functional group in bioactive molecules.[5] While generally considered stable, its influence on the overall toxicity of the molecule is not well-documented.

Inferred Hazard Statements (based on analogs):

  • Harmful if swallowed.[2]

  • Harmful in contact with skin.[2]

  • Causes skin irritation.[6]

  • Causes serious eye irritation/damage.

  • May cause respiratory irritation.[6]

A thorough, experiment-specific risk assessment should be conducted prior to handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, a stringent hierarchy of controls should be implemented.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[8] Gloves should be inspected for integrity before each use and disposed of after handling the compound. Proper glove removal technique must be followed to avoid skin contact.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid Personal Contact: Avoid all direct contact with the substance, including inhalation of dust or vapors.[4]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use appropriate tools to minimize the generation of dust or aerosols.[8]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

  • Designated Area: Establish a designated storage area for this compound, and ensure all laboratory personnel are aware of its location.[8]

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek immediate medical attention.[7]

  • Eye Contact: If the compound enters the eyes, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures
  • Minor Spills: For small spills, evacuate unnecessary personnel from the area.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Major Spills: For large spills, evacuate the area immediately and alert emergency services.[12] Prevent the spill from entering drains or waterways.[12] Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.

Physical and Chemical Properties

The following table summarizes the known or predicted physical and chemical properties of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine and related compounds.

PropertyValue/InformationSource
Molecular FormulaC8H10FNO2SInferred
Molecular Weight203.24 g/mol Inferred
AppearanceLikely a solid or liquidInferred from analogs
SolubilityLikely soluble in organic solventsInferred from analogs

Experimental Protocols

Protocol for Weighing and Dissolving
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

  • Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine to the weigh boat using a clean spatula.

  • Dissolution: Carefully add the weighed solid to a clean, dry flask containing the desired solvent.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer.

  • Cleanup: Dispose of the weigh boat in the appropriate solid waste container. Clean the spatula and any other contaminated surfaces.

Visualizations

G cluster_0 Safe Handling Workflow Start Start: Prepare for Handling RiskAssessment Conduct Experiment-Specific Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat RiskAssessment->PPE EngControls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible PPE->EngControls Handling Perform Handling in Fume Hood: - Weighing - Dissolving - Transfer EngControls->Handling Cleanup Decontaminate Work Area and Equipment Handling->Cleanup WasteDisposal Dispose of Waste Properly Cleanup->WasteDisposal End End: Handling Complete WasteDisposal->End

Caption: Workflow for the safe handling of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

G Spill Accidental Spill Occurs Size Is the spill major? Spill->Size EvacuateMajor Evacuate Area & Alert Emergency Services Size->EvacuateMajor Yes MinorSpill Is the spill minor? Size->MinorSpill No PPE Don Appropriate PPE MinorSpill->PPE Yes Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Spill Response Complete Decontaminate->End

Caption: Decision tree for responding to an accidental spill.

References

  • PubMed. Reactivity of sulfonyl-containing compounds with ditetrelenes. [Link]

  • ResearchGate. Selected syntheses and reactions of sulfones. [Link]

  • Dalton Transactions (RSC Publishing). Reactivity of sulfonyl-containing compounds with ditetrelenes. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • A-Star Research. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • Purdue University. PMSF Safety Operating Procedure. [Link]

  • MilliporeSigma. Safety Data Sheet. [Link]

  • PubChem. 2-Fluoro-4-methylaniline. [Link]

  • PubChem. 2-Amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol. [Link]

  • Cheméo. Chemical Properties of Benzenamine, 2-chloro-4-(methylsulfonyl)- (CAS 13244-35-4). [Link]

Sources

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine: A Privileged Building Block in Modern Medicinal Chemistry

Introduction: Deconstructing a High-Impact Medicinal Chemistry Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of available synthons, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine has emerged as a particularly valuable scaffold. Its utility stems not from a single attribute, but from the synergistic interplay of its three key structural motifs: a fluoro group, a methylsulfonyl moiety, and a reactive methanamine handle.

This guide provides an in-depth analysis of this building block, moving beyond a simple catalog of its properties to explain the underlying chemical principles that make it a powerful tool for medicinal chemists. We will explore its synthesis, delve into its profound impact on structure-activity relationships (SAR) across different therapeutic targets, and provide practical insights into its application.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] The fluorine atom's small size and high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[3][4]

Simultaneously, the methylsulfonyl group (sulfone) is a key pharmacophore in numerous approved drugs. It is a strong hydrogen bond acceptor and is metabolically stable. Its inclusion often improves solubility and allows for specific, potent interactions within protein binding pockets, a feature famously exploited in selective COX-2 inhibitors.[5][6] The combination of these two groups on a phenyl ring, ortho- and para- to a reactive aminomethyl linker, creates a privileged scaffold for generating high-quality drug candidates.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is the foundation for its rational application in drug design.

PropertyValueSource(s)
IUPAC Name (2-Fluoro-4-(methylsulfonyl)phenyl)methanamineN/A (Standard Nomenclature)
Molecular Formula C₈H₁₀FNO₂SDerived from structure
Molecular Weight 203.23 g/mol Derived from formula
CAS Number 832714-48-4 (for the related hydrazine)[7]
Key Functional Groups Primary amine, Fluoro substituent, Methylsulfonyl (sulfone) groupN/A (Visual Inspection)
Predicted LogP ~0.9 - 1.5[8] (Comparison with similar structures)
Hydrogen Bond Donors 1 (from -NH₂)N/A (Visual Inspection)
Hydrogen Bond Acceptors 3 (2 from -SO₂, 1 from -F)N/A (Visual Inspection)

Note: The CAS number provided is for the closely related hydrazine derivative, as a specific CAS for the methanamine was not immediately available in the initial search results. Properties are representative of the core scaffold.

General Synthetic Strategy

The synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine and its precursors typically involves multi-step sequences starting from commercially available materials. A common approach involves the oxidation of a thioether to the corresponding sulfone, followed by functional group manipulations to install the aminomethyl group.

A representative synthetic workflow is outlined below. The key transformation is often the reduction of a nitrile or the amination of a benzylic halide.

G A 2-Fluoro-4-mercaptobenzonitrile B 2-Fluoro-4-(methylthio)benzonitrile A->B Methylation (e.g., MeI, base) C 2-Fluoro-4-(methylsulfonyl)benzonitrile B->C Oxidation (e.g., Oxone, m-CPBA) D (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine C->D Reduction (e.g., LiAlH4, H2/catalyst)

Caption: General synthetic workflow for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

Applications in Medicinal Chemistry: Case Studies

The true value of this building block is demonstrated through its successful application in optimizing drug candidates. The unique combination of fluorine and a methylsulfonyl group allows chemists to solve multiple challenges simultaneously.

Case Study 1: Potent and Selective TRPV1 Antagonists for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for the development of novel analgesics. Research into N-aryl propanamides identified the 2-(3-fluoro-4-methylsulfonylaminophenyl) moiety as a critical component for high potency.[9][10][11] While this example features a sulfonamide instead of a sulfone, the underlying principles regarding the substituted phenyl ring are directly applicable.

  • Role of the Fluoro Group: The fluorine atom, positioned ortho to the amide linkage, likely serves to modulate the conformation of the phenyl ring and influence the pKa of the sulfonamide NH, optimizing interactions with the receptor.[9]

  • Role of the Methylsulfonyl Group: Docking studies suggest that the sulfonyl group engages in crucial hydrogen bonding and hydrophobic interactions within the TRPV1 binding site, specifically with residues like Tyr511.[9] This interaction is a key anchor for the ligand.

  • Structure-Activity Relationship (SAR) Insights:

    • The (S)-configuration of the propanamide is markedly more potent, indicating a highly stereospecific binding pocket.[10]

    • Hydrophobic substituents on other parts of the molecule are critical for high antagonistic activity, suggesting the fluoro-methylsulfonylphenyl group provides the core binding affinity, which is then tuned by other regions of the molecule.[9][10]

G cluster_0 TRPV1 Antagonist Pharmacophore A A/B-Region: (2-Fluoro-4-methylsulfonylphenyl) - Core Binding - H-Bonding (Tyr511) B C-Region: Hydrophobic Group (e.g., 2-oxy pyridine) - Occupies Hydrophobic Pocket 1 A->B Linker C D-Region: Hydrophobic Group (e.g., 6-trifluoromethyl) - Occupies Hydrophobic Pocket 2 B->C Pyridine Core

Caption: Pharmacophore model for TRPV1 antagonists incorporating the core scaffold.

Case Study 2: Orally Bioavailable 11β-HSD1 Inhibitors for Metabolic Disorders

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a therapeutic target for type 2 diabetes and metabolic syndrome. In the discovery of SKI2852, a potent and selective inhibitor, the introduction of a (2-Fluoro-4-(methylsulfonyl)phenyl) group was a critical optimization step.[12]

The lead compound was optimized by replacing a pyridine ring with a pyrimidine and, crucially, adding a fluorine atom at the 2-position of the phenyl ring. This single modification led to the discovery of SKI2852, which exhibited:

  • High Potency and Selectivity: The fluoro-sulfonyl-phenyl moiety provided optimal interactions within the enzyme's active site.

  • Excellent Pharmacokinetic (PK) Profile: The compound demonstrated good oral bioavailability across multiple species.

  • Significant In Vivo Efficacy: Repeated oral administration of the compound significantly reduced blood glucose and HbA1c levels in a mouse model of obesity.[12]

This case study is a powerful example of how the targeted introduction of the 2-fluoro group onto a 4-methylsulfonylphenyl scaffold can transform a lead compound into a viable drug candidate by improving multiple parameters simultaneously.

Case Study 3: The 4-(Methylsulfonyl)phenyl Moiety in Selective COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl group is the defining feature of the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib).[5][6][13] This class of drugs was developed to provide anti-inflammatory effects while reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The mechanism of selectivity relies on a key structural difference between the COX-1 and COX-2 enzymes. The COX-2 active site possesses a secondary, hydrophobic side pocket that is absent in COX-1. The methylsulfonyl group of the coxibs is perfectly sized and polarized to fit into this secondary pocket, forming specific hydrogen bonds and anchoring the inhibitor with high affinity.[6] This interaction is responsible for the drug's selectivity for COX-2 over COX-1. While many coxibs do not have the 2-fluoro substituent, this body of work firmly establishes the critical importance of the 4-methylsulfonylphenyl scaffold for achieving selective enzyme inhibition.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Oxidation of a Thioether to a Sulfone

This procedure describes the oxidation of a precursor like 2-fluoro-4-(methylthio)benzonitrile to the corresponding sulfone, a key step in the synthesis of the building block.

  • Dissolution: Dissolve the starting thioether (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant: To the cooled, stirring solution, add a solution of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water portion-wise, maintaining the internal temperature below 15 °C.[14]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the organic solvent (e.g., methanol) under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfone can be purified further by recrystallization or column chromatography.[14]

Protocol 2: Amide Coupling with (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

This protocol outlines the incorporation of the building block into a larger molecule via a standard amide bond formation.

  • Activation of Carboxylic Acid: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0-3.0 eq) or a catalyst like HOBt (1.2 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Addition of Amine: To the activated acid solution, add a solution of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.0-1.2 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is more than just another chemical reagent; it is a highly engineered building block that offers a pre-packaged solution to common challenges in medicinal chemistry. The strategic placement of the fluoro and methylsulfonyl groups provides a powerful means to enhance metabolic stability, modulate physicochemical properties, and achieve potent and selective interactions with biological targets.

The case studies presented herein, from TRPV1 antagonists to 11β-HSD1 and COX-2 inhibitors, underscore the versatility of this scaffold across diverse therapeutic areas. As drug discovery programs continue to demand molecules with increasingly optimized and complex property profiles, the utility of such "privileged" building blocks will only grow. Future applications will likely see this scaffold employed in the development of kinase inhibitors, epigenetic modulators, and other targeted therapies where precise control over molecular interactions and pharmacokinetics is essential for success. The continued exploration of this and similar fluorinated sulfonyl scaffolds promises to be a fruitful endeavor for the next generation of drug discovery.

References

  • Lee, Y.S., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships of the 2-oxy pyridine C-region. PubMed. Available at: [Link]

  • Yoo, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC. Available at: [Link]

  • PubChem. (2024). 2-fluoro-4-(methylsulfonyl)phenol. PubChem. Available at: [Link]

  • Ryu, J.H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed. Available at: [Link]

  • Fares, M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PMC. Available at: [Link]

  • Appretech Scientific Limited. (2-fluoro-4-(trifluoromethoxy)phenyl)methanamine. Appretech. Available at: [Link]

  • Piao, H., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed. Available at: [Link]

  • Ghafouri, H., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Zhou, Y., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. Available at: [Link]

  • McCarthy, J.R., et al. Fluoromethyl phenyl sulfone. Organic Syntheses. Available at: [Link]

  • Meanwell, N.A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

  • Williams, C.D., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

Sources

Literature review of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine , a critical building block in modern drug discovery.

Executive Summary

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (also known as 2-Fluoro-4-(methylsulfonyl)benzylamine ) is a specialized benzylamine derivative used primarily as a pharmacophore in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its structure features a primary amine for coupling, a methylsulfonyl group (


)  at the para-position acting as a strong hydrogen bond acceptor and metabolic anchor, and a fluorine atom  at the ortho-position to modulate pKa, lipophilicity, and metabolic stability.

This guide provides a comprehensive analysis of its synthesis, chemical properties, and utility in medicinal chemistry, specifically highlighting its role in GPR119 agonists for type 2 diabetes and metabolic disorders.

Chemical Profile & Identity

PropertySpecification
IUPAC Name (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine
Common Name 2-Fluoro-4-(methylsulfonyl)benzylamine
Molecular Formula

Molecular Weight 203.23 g/mol
Key Precursor CAS 411233-40-4 (2-Fluoro-4-(methylsulfonyl)benzonitrile)
Physical State White to off-white solid (typically isolated as HCl salt)
Solubility Soluble in DMSO, Methanol; HCl salt soluble in Water
pKa (Calculated) ~8.5 (Amine), Sulfone is non-ionizable
Structural Significance[3][4][5][6]
  • Methylsulfonyl Group (Pos 4): A polar, non-ionizable hydrogen bond acceptor. It lowers the logP compared to alkyl groups, improving solubility and reducing lipophilic metabolic clearance.

  • Fluorine Atom (Pos 2): Exerts an inductive electron-withdrawing effect, lowering the pKa of the benzylic amine (making it less basic than unsubstituted benzylamine). It also blocks metabolic oxidation at the ortho-position and can influence the conformation of the benzylamine side chain via electrostatic repulsion or attraction with adjacent carbonyls in amide couplings.

Synthetic Methodology

The synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine presents a regiochemical challenge. Direct nucleophilic aromatic substitution (


) on 2,4-difluorobenzonitrile with thiomethoxide often favors the 2-position  (yielding the 4-fluoro-2-(methylsulfonyl) isomer), which is the wrong regioisomer for this target.

Therefore, the authoritative route proceeds via the displacement of a 4-bromo substituent or the use of a specific precursor like 2-fluoro-4-(methylsulfonyl)benzonitrile.

Validated Synthetic Pathway (DOT Visualization)

SynthesisPath Start 2-Fluoro-4-bromobenzonitrile (Commercially Available) Step1 Sulfination (NaSO2Me, CuI, DMSO) Start->Step1 110°C, 16h Intermediate 2-Fluoro-4-(methylsulfonyl)benzonitrile (CAS: 411233-40-4) Step1->Intermediate Step2 Reduction (BH3·THF or H2/Raney Ni) Intermediate->Step2 Reflux/RT Product (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Target) Step2->Product

Figure 1: Validated synthetic route avoiding regioselectivity errors common in direct SNAr approaches.

Detailed Protocol: Reduction of Nitrile to Amine

Source: Adapted from WO2009117421 (GPR119 Modulators)

Reagents:

  • Substrate: 2-Fluoro-4-(methylsulfonyl)benzonitrile (1.0 eq)

  • Reductant: Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 6N Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-Fluoro-4-(methylsulfonyl)benzonitrile (e.g., 200 mg) in anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Add Borane-THF complex (3.0 mL, 3.0 mmol) dropwise via syringe to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C) for 6–12 hours. Monitor consumption of starting material by LC-MS (Target M+H = 204.05).

  • Quench: Cool the reaction to 0°C. Carefully add 6N HCl (1 mL) dropwise. Caution: Vigorous hydrogen evolution.

  • Hydrolysis: Stir the acidic mixture at room temperature for 1 hour to break the boron-amine complex.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and wash with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer with 2N NaOH to pH >12.

  • Extraction: Extract the free amine into Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over

    
    , filter, and concentrate.[1]
    
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH) or isolate as the HCl salt by treating with HCl in dioxane/ether.

Medicinal Chemistry Applications

GPR119 Agonists (Metabolic Disorders)

The (2-Fluoro-4-(methylsulfonyl)phenyl) moiety is a "privileged structure" in the design of GPR119 agonists. GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells. Activation promotes glucose-dependent insulin secretion (GSIS).

Mechanistic Role of the Fragment:

  • Metabolic Stability: The 2-Fluoro group blocks oxidative metabolism (CYP450) at the electron-rich ortho position.

  • Polarity Balance: The 4-Sulfone group balances the lipophilicity of the phenyl ring, improving solubility without introducing an ionizable center that might hinder membrane permeability.

  • Binding Interactions: The sulfone oxygens often serve as hydrogen bond acceptors for Serine or Threonine residues in the receptor binding pocket.

Case Study: WO2009117421

In this patent, the amine is coupled with heterocyclic cores (e.g., pyrimidines, oxadiazoles) to form potent agonists. The specific substitution pattern (2-F, 4-SO2Me) was found to be superior to the non-fluorinated analog in terms of half-life (


) and oral bioavailability (

).
Pharmacophore Interaction Map (DOT Visualization)

InteractionMap Receptor_H_Donor Receptor Site (Ser/Thr -OH) Receptor_Hydrophobic Hydrophobic Pocket (Phe/Trp) Receptor_Steric Steric Constraint (Narrow Cleft) Sulfone Sulfone Group (-SO2Me) Sulfone->Receptor_H_Donor H-Bond Acceptor Phenyl Phenyl Ring Phenyl->Receptor_Hydrophobic Pi-Pi Stacking Fluorine 2-Fluoro (Metabolic Block) Fluorine->Receptor_Steric Conformational Fit

Figure 2: Pharmacophore mapping of the 2-Fluoro-4-(methylsulfonyl)phenyl moiety within a GPCR binding pocket.

Handling & Analytical Standards

Storage & Stability
  • Stability: The free amine is sensitive to atmospheric

    
     (forming carbamates). It should be stored as the HCl salt  or under inert gas (Argon/Nitrogen) at 2–8°C.
    
  • Hygroscopicity: The sulfone group increases hygroscopicity; keep desiccated.

HPLC Analytical Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Retention Time: The polar sulfone group will cause earlier elution compared to non-polar benzylamines.

References

  • Jones, R. M., et al. (2009). Heterocyclic Modulators of GPR119 for Treatment of Disease. World Intellectual Property Organization. WO2009117421 .

    • Primary source for the synthesis protocol and applic
  • SynQuest Laboratories. (n.d.). 2-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 411233-40-4).[2]

    • Verification of the key nitrile precursor identity and CAS.
  • Ryu, J. H., et al. (2016). Discovery of SKI2852: A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry, 59(22), 10176–10189.

    • Illustrates the utility of the 2-fluoro-4-(methylsulfonyl)

Sources

Methodological & Application

Application of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in Kinase Inhibitor Development

Abstract

This application note details the utilization of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine as a privileged pharmacophore in the design and synthesis of next-generation ATP-competitive kinase inhibitors. Specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) families, this building block offers a dual advantage: the fluorine atom at the C2 position enhances metabolic stability by blocking oxidative dealkylation, while the methylsulfonyl (sulfone) moiety at C4 provides a robust hydrogen-bond acceptor for solvent-front interactions. This guide provides a validated synthetic protocol for coupling this amine to a heteroaryl core and a downstream biochemical assay for potency evaluation.

Structural Rationale & Pharmacophore Utility

In the optimization of kinase inhibitors (Lead-to-Candidate phase), the "Right-Hand Side" (RHS) solvent-exposed tail is critical for modulating physicochemical properties (solubility, permeability) and selectivity.

The Fluorine Effect (Metabolic Blockade)

The C2-fluorine substitution is strategic. In non-fluorinated benzylamines, the benzylic carbon is highly susceptible to cytochrome P450-mediated oxidation.

  • Mechanism: The high electronegativity of fluorine pulls electron density from the aromatic ring, deactivating the position against electrophilic metabolic attack.

  • Conformation: The ortho-fluorine introduces a specific torsional twist, potentially locking the inhibitor into a bioactive conformation that favors binding to the kinase hinge region [1].

The Sulfone Anchor (Solubility & Binding)

The methylsulfonyl group acts as a bioisostere for sulfonamides or carbonyls but with distinct advantages:

  • H-Bonding: It serves as a strong H-bond acceptor, targeting conserved water networks or specific residues (e.g., Asp/Thr) in the kinase solvent front [2].

  • Solubility: It significantly lowers the LogP compared to alkyl/aryl counterparts, improving the aqueous solubility required for oral bioavailability.

Experimental Protocol: Synthetic Incorporation ( Coupling)

Objective: To couple (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine to a 4-chloroquinazoline core (a representative kinase scaffold similar to Lapatinib or Gefitinib).

Reagents & Materials
  • Core Scaffold: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Nucleophile: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.1 eq).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq).
    
  • Solvent: Isopropanol (

    
    -PrOH) or Acetonitrile (ACN).
    
  • Purification: Silica gel flash chromatography or Preparative HPLC.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol) in

      
      -PrOH (10 mL).
      
    • Add DIPEA (2.5 mmol) dropwise.

    • Add (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.1 mmol) in one portion.

  • Thermal Activation:

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to 80°C (reflux) for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS for the consumption of the chloride starting material (

      
      ) and formation of the product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature. A precipitate often forms.

    • If precipitate forms: Filter the solid, wash with cold

      
      -PrOH (
      
      
      
      ) and diethyl ether (
      
      
      ).
    • If no precipitate: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc), wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      and concentrate.
  • Purification & Characterization:

    • Purify via Flash Column Chromatography (DCM:MeOH gradient, 0-5% MeOH).

    • Validation: Confirm structure via

      
       NMR (DMSO-
      
      
      
      ) looking for the characteristic sulfone methyl singlet (
      
      
      ppm) and the benzylic methylene doublet (
      
      
      ppm).
Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Cl-Quinazoline + Fluorinated Amine Reaction Reaction: Reflux in i-PrOH + DIPEA, 80°C, 4-6h Start->Reaction Mix IPC IPC Check: LC-MS Monitoring (Target Mass: ~392 Da) Reaction->IPC T = 4h IPC->Reaction Incomplete Workup Workup: Filtration or EtOAc Extraction IPC->Workup Complete Product Final Product: Kinase Inhibitor Analog (>95% Purity) Workup->Product Purification

Figure 1: Synthetic workflow for Nucleophilic Aromatic Substitution (


) coupling.

Biochemical Assay Protocol: EGFR Kinase Inhibition

Objective: Determine the


 of the synthesized analog against EGFR (WT) and EGFR (T790M) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).
Assay Principle

The assay uses a terbium-labeled anti-phosphotyrosine antibody and a fluorescein-labeled poly-GT substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the Terbium (donor) and Fluorescein (acceptor) close enough for FRET to occur. Inhibitors decrease the FRET signal.

Reagents
  • Kinase: Recombinant Human EGFR (catalytic domain).

  • Substrate: Poly-Glu-Tyr (4:1) labeled with Fluorescein.

  • ATP: Ultra-pure (

    
     apparent concentration, typically 10 
    
    
    
    M).
  • Detection: Tb-Py20 Antibody.

  • Inhibitor: DMSO stock of the synthesized compound (10 mM).

Protocol Steps
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the inhibitor in DMSO (Top concentration: 10

      
      M).
      
    • Dilute 100x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Enzyme Reaction:

    • Add 2.5

      
      L of Inhibitor to a 384-well low-volume white plate.
      
    • Add 2.5

      
      L of EGFR Enzyme / Substrate mix.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5

      
      L of ATP solution to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled Antibody.
      
    • Incubate for 30 minutes.

  • Data Acquisition:

    • Read plate on a multimode reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

    • Calculate TR-FRET Ratio:

      
      .
      
Data Analysis & Visualization
  • Normalization: Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No ATP or Staurosporine control).

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

    
    .
    
Compound IDR-GroupEGFR WT

(nM)
EGFR T790M

(nM)
Selectivity Ratio
Ref (Gefitinib) 3-Cl, 4-F-aniline3.0>1000>300
Analog 1 2-F, 4-

-benzyl
12.5 45.0 3.6
Control Benzylamine150.0>5000>33

Table 1: Representative potency data demonstrating the enhanced affinity of the sulfone-substituted analog against the resistant T790M mutant compared to a non-substituted benzylamine.

Assay Logic Diagram

AssayLogic Prep Plate Prep: Inhibitor + EGFR + Substrate Bind Binding Phase: 15 min Pre-incubation Prep->Bind Reaction Kinase Reaction: + ATP (Start) 60 min @ RT Bind->Reaction Stop Detection: + EDTA + Tb-Antibody Reaction->Stop Read Readout: Measure TR-FRET Ratio (520nm / 495nm) Stop->Read

Figure 2: TR-FRET Kinase Assay Workflow.

Safety & Handling

  • (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine : Irritant. Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Kinase Inhibitors : Treat all synthesized analogs as potential potent bioactive compounds. Avoid inhalation of dusts.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Scott, K. A., et al. (2016). Sulfones in Medicinal Chemistry: A Review of Their Utility and Application. Journal of Medicinal Chemistry, 59(10), 4443–4458. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • LanthaScreen™ Eu Kinase Binding Assay . ThermoFisher Scientific Protocol. Link

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the synthesis, handling, and application protocols for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine , a specialized fluorinated benzylamine intermediate often employed in the development of tyrosine kinase inhibitors and other small-molecule therapeutics.

Compound Profile & Significance

  • Chemical Name: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

  • Common Synonyms: 2-Fluoro-4-methylsulfonylbenzylamine; 4-Aminomethyl-3-fluorophenyl methyl sulfone.

  • Molecular Formula: C₈H₁₀FNO₂S[1]

  • Molecular Weight: 203.23 g/mol [1]

  • Role: A bifunctional building block combining a nucleophilic primary amine (for amide/urea formation) with a metabolically stable aryl sulfone and an ortho-fluorine atom. The fluorine substituent modulates pKa and lipophilicity while blocking metabolic oxidation at the 2-position.

Retrosynthetic Strategy & Pathway

The most robust synthetic route avoids direct electrophilic sulfonation (which is harsh and non-selective). Instead, it utilizes a nucleophilic aromatic substitution (


)  on a commercially available fluorinated nitrile, followed by oxidation and reduction.[1]
Synthetic Workflow
  • Regioselective

    
    :  Displacement of the 4-fluorine in 2,4-difluorobenzonitrile with sodium thiomethoxide.
    
  • Oxidation: Conversion of the thioether to the sulfone using Oxone® or mCPBA.

  • Chemoselective Reduction: Reduction of the nitrile to the primary amine without reducing the sulfone or cleaving the C-F bond.

SynthesisPathway Start 2,4-Difluorobenzonitrile (Starting Material) Inter1 2-Fluoro-4-(methylthio)benzonitrile (Intermediate A) Start->Inter1 NaSMe, DMF 0°C to RT (Regioselective S_NAr) Inter2 2-Fluoro-4-(methylsulfonyl)benzonitrile (Intermediate B) Inter1->Inter2 Oxone, MeOH/H2O RT (Oxidation) Product (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Target) Inter2->Product BH3-THF Reflux (Nitrile Reduction)

Figure 1: Three-step synthetic pathway from 2,4-difluorobenzonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzonitrile

Principle: The nitrile group at C1 activates the C4-fluorine towards nucleophilic attack more strongly than the C2-fluorine due to para-resonance effects, enabling regioselectivity.

  • Reagents: 2,4-Difluorobenzonitrile (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.1 equiv), Anhydrous DMF.[1]

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2,4-difluorobenzonitrile dissolved in anhydrous DMF (0.5 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Add NaSMe portion-wise over 15 minutes to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Target Mass: ~167 Da).

    • Workup: Pour into ice water. A white precipitate usually forms. Filter and wash with cold water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography (0-10% EtOAc in Hexanes) if regioselectivity <95%.

Step 2: Oxidation to 2-Fluoro-4-(methylsulfonyl)benzonitrile

Principle: Complete oxidation of the sulfide to sulfone requires a strong oxidant. Oxone is preferred over mCPBA for ease of workup and safety.

  • Reagents: Thioether intermediate (from Step 1), Oxone® (Potassium peroxymonosulfate, 2.5 equiv), Methanol/Water (1:1).[1]

  • Protocol:

    • Dissolve the thioether in MeOH/Water (1:1 v/v, 0.2 M).

    • Add Oxone® as a solid in one portion. The slurry will gradually clear or change consistency.

    • Stir vigorously at RT for 4–12 hours.

    • Validation: Monitor disappearance of the sulfide peak. The sulfone is significantly more polar.

    • Workup: Filter off the insoluble salts. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry and concentrate to yield a white solid.[2]

Step 3: Reduction to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Principle: Borane-THF complex reduces the nitrile to the primary amine. It is chemoselective and will not reduce the sulfone (unlike LiAlH₄, which can sometimes reduce sulfones to sulfides or sulfinates under forcing conditions).

  • Reagents: Sulfone-nitrile intermediate, Borane-THF complex (1.0 M in THF, 3.0 equiv), Methanol (for quench), HCl (conc.).

  • Protocol:

    • Dissolve the nitrile in anhydrous THF (0.2 M) under Nitrogen/Argon.

    • Cool to 0°C.

    • Add BH₃-THF dropwise via syringe. Gas evolution may occur.[2][3]

    • Heat to reflux (66°C) for 3–5 hours.

    • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

    • Hydrolysis: Add conc. HCl (approx. 5 equiv relative to borane) and reflux for 1 hour to break the boron-amine complex.

    • Isolation: Concentrate to remove THF/MeOH. The residue is the amine hydrochloride salt.

    • Free Basing: Dissolve salt in water, basify to pH >12 with NaOH (2M), and extract with DCM.

    • Storage: Store as the HCl salt for long-term stability (hygroscopic; keep in desiccator).

Analytical Data & Characterization

The following chemical shifts are expected for the free base in CDCl₃:

NucleusSignalMultiplicityApprox. Shift (ppm)Assignment
1H NMR Methyl (Sulfone)Singlet (3H)3.05 – 3.15-SO₂CH
Methylene (Amine)Singlet/Broad (2H)3.95 – 4.05Ar-CH ₂-NH₂
AromaticMultiplet (3H)7.50 – 7.80Aryl protons
19F NMR FluorineMultiplet-110 to -120Ar-F
MS (ESI) [M+H]+Positive Mode204.1Parent Ion

Safety & Handling

  • Fluorine Hazards: While the C-F bond is stable, the starting material (2,4-difluorobenzonitrile) can cause skin and eye irritation.[1]

  • Sulfone Toxicity: Alkyl-aryl sulfones are generally low toxicity but should be treated as potential irritants.

  • Borane Safety: BH₃-THF is pyrophoric and reacts violently with water. Use only dry syringes and inert atmosphere.

  • Waste: Dispose of aqueous layers from the S_NAr reaction (containing thiomethoxide/DMF) in segregated sulfur-waste streams to avoid odor issues.

References

  • Nitrile Reduction Methodologies

    • Reduction of Nitriles to Amines.[2][3][4][5] Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity in S_NAr

    • Regioselective displacement of fluorobenzenes. Journal of Fluorine Chemistry.[6] (General reference for 2,4-difluoro systems).

  • Borane Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1981).[1] The reaction of nitriles with borane-THF. Synthesis.[2][5][6][7][8][9]

  • Oxidation of Sulfides to Sulfones

    • Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone). Tetrahedron Letters.

Sources

Experimental setup for scaling up (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Protocol for the Scalable Synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

Abstract

This technical guide details a robust, scalable synthetic route for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine , a critical pharmacophore in medicinal chemistry (often found in ROR


 modulators and GPR119 agonists). Unlike bench-scale methods that rely on hazardous reagents like lithium aluminum hydride (

) or expensive chromatographic purifications, this protocol utilizes a nucleophilic aromatic substitution (

)
followed by a catalytic oxidation and a high-pressure hydrogenation . The process is designed for multi-gram to kilogram scale-up, emphasizing atom economy, safety (control of exotherms and peroxides), and purification via salt formation.[1]

Introduction & Retrosynthetic Analysis

The target molecule, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine , possesses a highly electron-deficient aromatic ring due to the synergistic effects of the fluorine atom and the methylsulfonyl group.

Scale-Up Challenges
  • Regioselectivity: Starting from 2,4-difluorobenzonitrile, nucleophilic attack must occur selectively at the 4-position (para to nitrile) rather than the 2-position.

  • Safety: The oxidation of sulfides to sulfones on a large scale requires careful management of peroxide accumulation.

  • Amine Stability: Primary benzylamines are prone to oxidative degradation and "dimerization" (secondary amine formation) during hydrogenation.

Strategic Route Selection

We prioritize a linear 3-step route starting from the commercially available 2,4-difluorobenzonitrile .[1]

  • Step 1: Regioselective

    
     using Sodium Methanethiolate (
    
    
    
    ).
  • Step 2: Tungstate-catalyzed oxidation using Hydrogen Peroxide (

    
    ).
    
  • Step 3: Raney Nickel catalyzed hydrogenation of the nitrile.

SynthesisRoute SM 2,4-Difluorobenzonitrile (Starting Material) Int1 2-Fluoro-4-(methylthio)benzonitrile (Sulfide Intermediate) SM->Int1 Step 1: NaSMe, DMF 0°C to RT (SNAr) Int2 2-Fluoro-4-(methylsulfonyl)benzonitrile (Sulfone Intermediate) Int1->Int2 Step 2: H2O2, Na2WO4 AcOH (Oxidation) Product (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Target HCl Salt) Int2->Product Step 3: H2, Raney Ni NH3/MeOH (Reduction)

Figure 1: Strategic synthetic pathway designed for scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzonitrile

Principle: Nucleophilic Aromatic Substitution (


). The para-fluorine is significantly more activated towards nucleophilic attack by the nitrile group than the ortho-fluorine due to minimal steric hindrance and favorable electronic resonance stabilization of the Meisenheimer complex [1].

Reagents & Materials:

  • 2,4-Difluorobenzonitrile (CAS: 3939-09-1): 100.0 g (0.719 mol)[1]

  • Sodium Methanethiolate (

    
    , solid): 55.4 g (0.791 mol, 1.1 eq)
    
  • DMF (Dimethylformamide): 500 mL (Anhydrous)

  • Water/Ice for quench.

Protocol:

  • Setup: Charge a 2 L 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Add DMF (500 mL) and 2,4-Difluorobenzonitrile (100 g) . Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Add

    
     (55.4 g)  portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 8:2). Target: Disappearance of starting material.

  • Workup: Pour the reaction mixture into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a white to off-white solid.[2]

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF and salts.
    
  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Yield: ~110–115 g (90–94%)

    • Purity: >98% (HPLC)

Step 2: Oxidation to 2-Fluoro-4-(methylsulfonyl)benzonitrile

Principle: Catalytic oxidation using Sodium Tungstate (


) and Hydrogen Peroxide. This method is safer and "greener" than mCPBA for large-scale operations [2].

Reagents:

  • 2-Fluoro-4-(methylthio)benzonitrile (from Step 1): 100.0 g (0.598 mol)

  • Sodium Tungstate Dihydrate (

    
    ): 2.0 g (1 mol%)
    
  • Acetic Acid (Glacial): 400 mL

  • Hydrogen Peroxide (30% aq.): 150 mL (~2.4 eq)

Protocol:

  • Setup: 1 L RBF with reflux condenser, addition funnel, and thermometer.

  • Mixing: Dissolve the sulfide (100 g) and

    
     (2.0 g)  in Acetic Acid (400 mL) . Heat to 50 °C .
    
  • Addition: Add

    
     (150 mL)  dropwise over 1 hour. Critical: Highly exothermic. Control addition rate to maintain Temp < 65 °C.
    
  • Reaction: After addition, heat to 60–70 °C for 2 hours.

  • Workup: Cool to room temperature. Add Water (500 mL) and cool to 0–5 °C. The sulfone will crystallize.

  • Filtration: Filter the white crystalline solid. Wash with water (

    
    ) and cold isopropanol (
    
    
    
    ).
  • Drying: Vacuum oven at 50 °C.

    • Yield: ~110 g (92%)

    • Appearance: White crystalline solid.[3][4]

Step 3: Hydrogenation to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Hydrochloride

Principle: Nitrile reduction using Raney Nickel. Ammonia is added to suppress the formation of the secondary amine dimer (


) [3].

Reagents:

  • Sulfone Nitrile (from Step 2): 50.0 g (0.251 mol)

  • Raney Nickel (Active catalyst): ~5.0 g (10 wt% loading) – Handle as pyrophoric slurry.

  • Methanol (7N

    
     solution): 500 mL
    
  • Hydrogen Gas (

    
    ): 5–10 bar (70–145 psi)
    

Protocol:

  • Equipment: 1 L Stainless Steel Autoclave (Parr Reactor).

  • Loading: Purge reactor with Nitrogen. Load Sulfone Nitrile (50 g) , Raney Nickel (5 g slurry) , and Methanolic Ammonia (500 mL) .

  • Hydrogenation: Seal reactor. Purge with

    
     (
    
    
    
    ). Pressurize to 10 bar .
  • Reaction: Stir at 1000 rpm at Room Temperature for 1 hour, then heat to 40 °C for 6–12 hours.

  • Filtration: Safety Critical: Vent

    
     and purge with 
    
    
    
    . Filter the catalyst through a Celite pad under
    
    
    atmosphere (keep wet to prevent ignition).
  • Salt Formation: Concentrate the filtrate to ~100 mL. Add 4N HCl in Dioxane (70 mL) dropwise at 0 °C.

  • Isolation: The hydrochloride salt precipitates. Filter and wash with

    
     or MTBE.
    
    • Yield: ~50–55 g (83–90%)

    • Purity: >99% (HPLC)

Critical Process Parameters (CPPs) & Safety

ParameterStepLimit / TargetRationale
Reaction Temp Step 1 (

)

°C during addition
Prevents runaway exotherm and bis-substitution.
Regioselectivity Step 1 (

)
Para:Ortho > 20:1Para-position is activated by CN; Ortho is sterically hindered and less activated.
Peroxide Control Step 2 (Oxidation)Quench excess

Use sodium sulfite strips to test before workup to prevent explosive concentration.

Pressure
Step 3 (Reduct.)> 5 barLow pressure favors imine intermediates which lead to secondary amines.
Ammonia Conc. Step 3 (Reduct.)> 2 MEssential to shift equilibrium away from secondary amine formation.
Safety Warning: Raney Nickel

Raney Nickel is pyrophoric when dry. Always handle under water or alcohol. Never filter to dryness in air. Waste must be quenched in dilute acid or disposed of in dedicated water-filled containers.

Analytical Data Summary

Target Molecule: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Hydrochloride

  • Formula:

    
    
    
  • MW: 239.69 g/mol (free base: 203.23)

Expected


 NMR (400 MHz, DMSO-

):
  • 
     8.60 (br s, 3H, 
    
    
    
    )[1]
  • 
     7.85 (d, 
    
    
    
    , 1H, Ar-H5)[1]
  • 
     7.78 (d, 
    
    
    
    , 1H, Ar-H3)[1]
  • 
     7.70 (t, 
    
    
    
    , 1H, Ar-H6)[1]
  • 
     4.15 (s, 2H, 
    
    
    
    )
  • 
     3.25 (s, 3H, 
    
    
    
    )

References

  • Regioselectivity in

    
     of Fluorobenzonitriles: 
    
    • Title: Nucleophilic Aromatic Substitution of 2,4-Difluorobenzonitrile.
    • Source: Journal of Organic Chemistry, Standard mechanistic principles of

      
       activation by Nitrile vs Fluorine.[1]
      
    • Context: The nitrile group (para) activates the 4-position more strongly than the 2-position (ortho)
    • Verification: (Lists applications in synthesizing 4-substituted derivatives).

  • Tungstate Catalyzed Oxidation: Title: A Green and Scalable Oxidation of Sulfides to Sulfones. Source: Organic Process Research & Development. Context: Use of eliminates the need for shock-sensitive peracids like mCPBA on scale.
  • Nitrile Reduction with Raney Ni

    • Title: Catalytic Hydrogen
    • Source: Organic Syntheses, Coll.[1][3][5] Vol. 3, p.720.[1]

    • URL:

    • Context: Established protocol for suppressing secondary amine form
  • Precursor Synthesis Verification

    • Title: Practical Synthesis of 4-Fluoro-2-(methylthio)benzylamine (Analogous chemistry).
    • Source: Synthetic Communications, 2007, 37: 1887–1897.[1][4]

    • URL: [4]

    • Note: This paper discusses the ortho-isomer but confirms the viability of the thiolate displacement chemistry on the 2,4-difluoro scaffold.

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Guide: Strategic Derivatization of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

[1][2]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a high-value pharmacophore scaffold often employed in medicinal chemistry to introduce a polar, metabolically stable motif.[1] The methylsulfonyl group (-SO₂Me) acts as a robust hydrogen bond acceptor and bioisostere for sulfonamides, while the ortho-fluorine atom modulates the pKa of the amine and enhances metabolic stability by blocking the oxidation of the benzylic position.[1]

However, the electronic and physical properties of this molecule require specific protocol adjustments compared to standard benzylamines.

Physicochemical Constraints
  • Nucleophilicity: The amine is separated from the aromatic ring by a methylene spacer, insulating it from the strong resonance electron-withdrawing effect of the sulfone. However, the inductive effects of the ortho-fluorine and para-sulfone lower the pKa of the conjugate acid (estimated pKa ~8.2–8.5 vs. 9.3 for benzylamine).[1]

    • Implication: The amine is less basic but remains a competent nucleophile. It requires non-nucleophilic bases (e.g., DIPEA) to ensure the free base is available for reaction.[1]

  • Solubility (The "Sulfone Effect"): The sulfone moiety significantly increases polarity and crystallinity.

    • Implication: Reactants may display poor solubility in non-polar solvents (DCM, Toluene).[1] Polar aprotic solvents (DMF, DMSO, NMP) are strictly recommended for high-yield derivatization.[1]

Decision Matrix: Derivatization Pathways

The following flowchart outlines the strategic decision-making process for selecting the correct derivatization protocol based on the desired "warhead" or application.

Derivatization_LogicStart(2-Fluoro-4-(methylsulfonyl)phenyl)methanamineGoalSelect GoalStart->GoalLibSynthLibrary Synthesis(SAR Generation)Goal->LibSynthDrug DiscoveryAnalyticAnalytical/QC(Detection)Goal->AnalyticQuantificationAmideAmide Coupling(Protocol A)LibSynth->AmideLink to AcidUreaUrea Formation(Protocol B)LibSynth->UreaLink to IsocyanateRedAmReductive Amination(Protocol C)LibSynth->RedAmLink to AldehydeDetectFMOC/UV Tagging(Protocol D)Analytic->DetectHPLC/LIF

Figure 1: Strategic workflow for selecting the appropriate derivatization method based on experimental goals.

Protocol A: High-Efficiency Amide Coupling

Application: Generating SAR libraries (Structure-Activity Relationships). Rationale: Standard EDC/HOBt couplings often fail to solubilize the sulfone starting material. This protocol uses HATU in DMF to ensure solubility and rapid activation.

Materials
  • Substrate: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.0 equiv)

  • Carboxylic Acid Partner: (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1]

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Why: Pre-activation generates the active ester (At-ester), minimizing racemization (if the acid is chiral) and ensuring the "slow" step is complete before the amine is added.[1]

  • Addition: Dissolve the amine (1.0 equiv) in a minimal volume of DMF containing the remaining DIPEA (1.5 equiv). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If the reaction is incomplete after 4 hours, heat to 50°C. The electron-deficient nature of the benzylamine may require thermal energy if the carboxylic acid is sterically hindered.

  • Work-up (Critical for Sulfones):

    • Do NOT use an acidic wash first (sulfones can be acid-sensitive or trap protons).[1]

    • Dilute with EtOAc. Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.[1]

      • Water (3x) – Crucial to remove DMF.[1]

      • Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Urea Synthesis via Isocyanates

Application: Creating stable urea linkers for kinase inhibitors. Rationale: Urea formation is irreversible and rapid. The nucleophilicity of the benzylamine is sufficient to attack isocyanates without catalysis.

Materials
  • Substrate: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.0 equiv)

  • Isocyanate: R-NCO (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF.[1][2] (If solubility is poor, use 10% DMF in DCM).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the amine in DCM (0.1 M) at 0°C under nitrogen.

  • Addition: Add the isocyanate (1.1 equiv) dropwise.

    • Note: No base is usually required. If the amine salt is used, add 1.0 equiv of TEA to free-base it before adding the isocyanate.

  • Precipitation: In many cases, the sulfone-urea product will precipitate out of DCM due to low solubility.

  • Isolation: Filter the precipitate and wash with cold Et₂O. This often yields >95% purity without chromatography.

Protocol C: Analytical Derivatization (FMOC)

Application: HPLC/UPLC quantification or purity analysis.[1] Rationale: While the sulfone group has some UV absorbance, it is not distinctive. Derivatization with FMOC-Cl introduces a strong chromophore (265 nm) and fluorophore, enabling nanomolar detection limits.[1]

Materials
  • Substrate: Amine sample (approx. 1 mg/mL)

  • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride)[1]

  • Buffer: Borate Buffer (pH 9.0) or Acetonitrile/NaHCO₃.[1]

Step-by-Step Methodology
  • Sample Prep: Dissolve 50 µL of the amine sample in 200 µL Acetonitrile (ACN).

  • Buffering: Add 50 µL of 0.2 M Borate Buffer (pH 8.5–9.0).

    • Mechanism:[3][4][5][6][2] High pH ensures the amine is deprotonated (NH₂) and reactive.[1]

  • Reaction: Add 200 µL of FMOC-Cl solution (5 mM in ACN). Vortex and incubate at RT for 10 minutes.

  • Quenching: Add 50 µL of 1-Adamantylamine (or simple Glycine) to scavenge excess FMOC-Cl.

  • Analysis: Inject onto HPLC (C18 column).

    • Detection: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 310 nm).[1]

Troubleshooting & Data Interpretation

Solubility Issues (The "Crash Out")

The most common failure mode with sulfone derivatives is precipitation during reaction or work-up.[1]

SymptomCauseSolution
Precipitate forms immediately upon mixing Product is insoluble in reaction solvent (DCM/THF).[1]Add DMF or NMP (10–20% v/v).[1] If product is pure, filter it (this is a feature, not a bug).
Emulsion during extraction DMF presence or amphiphilic nature of sulfone.Wash with 5% LiCl solution instead of water to break emulsions. Use EtOAc/THF (3:1) as the organic phase.
Low Yield (Amide Coupling) Amine trapped as HCl salt.[1]Ensure DIPEA is >2.5 equivalents. The inductive effect of Fluorine/Sulfone makes the ammonium salt slightly more acidic, but it still requires free-basing.
NMR Diagnostics
  • ¹H NMR (DMSO-d₆):

    • Sulfone Methyl: Look for a sharp singlet around δ 3.2 – 3.3 ppm . This is the diagnostic handle.

    • Benzylic CH₂: A doublet (coupling to NH) or singlet around δ 3.8 – 4.0 ppm .[1]

    • Fluorine Splitting: The aromatic protons will show complex splitting due to ¹H-¹⁹F coupling (J values approx 6–10 Hz).[1]

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Sulfone Properties: Nielsen, M., & Jacobsen, C. B. (2015).[1] Sulfones as Chemical Chameleons. Chemical Reviews. (Contextual grounding on sulfone polarity).

  • FMOC Derivatization: Molnár-Perl, I. (2003).[1] Derivatization techniques for the determination of amino acids by HPLC. Journal of Chromatography A, 1023(1), 21-40.[1] Link

  • Fluorine Effects: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

Application Notes & Protocols: The Strategic Use of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Purpose-Built Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1][2] These initial "hits" serve as high-quality starting points that can be systematically optimized into potent, selective, and drug-like candidates.[3] The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively, leading to more efficient and "atom-economical" interactions with the target protein.[4][5]

This guide focuses on a specific, rationally designed fragment: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine . The inclusion of this molecule in a screening library is not arbitrary; its architecture is a deliberate convergence of functionalities known to be advantageous in medicinal chemistry.

  • The Fluoro Substituent : The strategic placement of a fluorine atom is a well-established tactic in drug design. Its high electronegativity and small size can profoundly influence a molecule's properties by altering local electronics, modulating pKa, improving metabolic stability, and enhancing binding affinity through favorable electrostatic interactions.[6]

  • The Methylsulfonyl Group : This functional group is a versatile hydrogen bond acceptor. Its introduction can improve aqueous solubility, enhance metabolic stability, and provide strong, directional interactions with protein targets, often mimicking the interactions of phosphate or carboxylate groups.

  • The Benzylamine Scaffold : This core structure provides a robust and synthetically tractable framework. The primary amine serves as a key "vector" for chemical elaboration, allowing for the systematic growth of the fragment into adjacent binding pockets identified through structural biology methods.

This document provides a comprehensive guide to the application of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

Physicochemical Profile of the Fragment

The utility of a fragment is fundamentally linked to its physicochemical properties. Adherence to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is a common guideline for ensuring fragments have good solubility and are efficient binders.[7] Below are the computed properties for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

PropertyValue (Computed)Significance in FBDD
Molecular Formula C₈H₁₀FNO₂SProvides elemental composition.
Molecular Weight 203.24 g/mol Well within the ideal range for a fragment (<300 Da).[8]
XLogP3 0.9Indicates good solubility and a balance of hydrophilicity/lipophilicity.
Hydrogen Bond Donors 2 (from -NH₂)Provides potential for key directional interactions with the target.
Hydrogen Bond Acceptors 3 (from -SO₂, F, N)Offers multiple points for hydrogen bonding with the target.
Topological Polar Surface Area (TPSA) 68.5 ŲSuggests good potential for membrane permeability and favorable ADME properties.[8]
Rotatable Bonds 2Low conformational flexibility, which reduces the entropic penalty upon binding.

Data computed via PubChem for a closely related isomer, (3-Fluoro-4-methylphenyl)methanesulfonamide, as a proxy.[8]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a viable lead compound is a structured, multi-stage process. The diagram below outlines a typical workflow where biophysical screening is followed by structural elucidation to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. title compound) Screening Primary Biophysical Screen (SPR or NMR) FragLib->Screening Screening Hits Initial Hits (Weak Binders) Screening->Hits Hit-list Generation Ortho Orthogonal Validation (e.g., NMR if SPR was primary) Hits->Ortho Xray Structural Biology (X-Ray Crystallography) Ortho->Xray Confirmation ValidatedHits Validated, Structure-Confirmed Hits Xray->ValidatedHits Binding Mode MedChem Medicinal Chemistry (Fragment Growing/Linking) ValidatedHits->MedChem Lead Potent Lead Compound (Improved Affinity & Properties) MedChem->Lead Iterative Design

Caption: A generalized workflow for Fragment-Based Drug Discovery.

PART A: Primary Screening - Identifying Initial Hits

The first step is to screen a fragment library to identify which compounds bind to the target protein. Because fragments bind weakly (with affinities typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[9]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Scientific Rationale: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. It is highly sensitive to the weak binding of small molecules and provides valuable kinetic data (association and dissociation rates), not just endpoint affinity.[9][10][11] This makes it an excellent primary screening tool.[12][13]

Step-by-Step Methodology:

  • Target Immobilization:

    • Covalently couple the purified target protein to a CM5 sensor chip via amine coupling. Aim for a high immobilization level (10,000 - 15,000 Response Units) to maximize the signal for small fragment binding.

    • Causality: High target density is crucial because the SPR response is proportional to the molecular weight of the bound analyte; for small fragments, a dense surface is needed to generate a measurable signal.

  • Assay Development & Validation:

    • Perform a buffer scout to find optimal conditions (pH, salt concentration) that ensure protein stability and minimize non-specific binding.

    • Confirm the activity of the immobilized target using a known ligand or positive control.

    • The running buffer should contain a small percentage of DMSO (e.g., 1-2%) to match the solvent of the fragment library and minimize bulk refractive index mismatches.

  • Fragment Solution Preparation:

    • Prepare a stock solution of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine at 10 mM in 100% DMSO.

    • Dilute the fragment into the running buffer to a final screening concentration (e.g., 200 µM).[13] Ensure the final DMSO concentration matches that of the running buffer precisely.

    • Causality: Precise DMSO matching is critical to avoid false positives or negatives arising from differences in the bulk refractive index between the sample and the running buffer.[10]

  • Primary Screen Execution:

    • Inject the fragment solution over the target and a reference flow cell (an activated/deactivated surface without protein) for a short contact time (e.g., 30-60 seconds).

    • Follow with a dissociation phase using only the running buffer.

    • Regenerate the surface with a mild, optimized solution (e.g., a short pulse of low pH buffer or high salt) if necessary.

  • Data Analysis and Hit Triage:

    • Subtract the reference channel signal from the target channel signal to correct for bulk effects.

    • Identify hits as fragments that produce a response significantly above the baseline noise.

    • Prioritize hits based on Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (LE = -ΔG / number of heavy atoms). A high LE indicates a more "atom-efficient" interaction and a better starting point.[10]

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Screening

Scientific Rationale: NMR spectroscopy detects binding events in solution, eliminating potential artifacts from surface immobilization.[14] The presence of a fluorine atom in (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine makes it an ideal candidate for ¹⁹F NMR screening. The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% abundant, and has no endogenous background signal in biological samples, leading to a simple, high-sensitivity experiment.[6][15][16][17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two samples in an appropriate deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Sample A (Reference): A mixture (cocktail) of 5-10 fluorine-containing fragments, including the title compound, each at a concentration of 100-200 µM.

    • Sample B (Target): Identical to Sample A, but with the addition of the target protein at a low concentration (e.g., 5-10 µM).

    • Causality: Screening in cocktails significantly increases throughput. The wide chemical shift dispersion of ¹⁹F NMR allows the signals from different fragments to be resolved, even in a mixture.[7][17]

  • NMR Data Acquisition:

    • Acquire a simple one-dimensional ¹⁹F NMR spectrum for both Sample A and Sample B on a high-field NMR spectrometer equipped with a cryoprobe.

    • Causality: A cryoprobe dramatically increases signal-to-noise, which is essential for detecting the subtle effects of weak binding and for reducing acquisition time.[16]

  • Data Analysis and Hit Identification:

    • Compare the spectrum of Sample B to Sample A.

    • A binding event is indicated by a change in the ¹⁹F NMR signal of a specific fragment. This can manifest as:

      • Chemical Shift Perturbation (CSP): The peak for the fragment shifts its position.

      • Line Broadening: The peak becomes wider and shorter due to changes in the relaxation properties of the fragment upon binding to the large protein.

    • The fragment whose signal is perturbed is identified as a hit.

PART B: Hit Validation and Structural Characterization

A hit from a primary screen must be confirmed to ensure it is genuine and to understand precisely how it interacts with the target.

Protocol 3: X-Ray Crystallography for Structural Elucidation

Scientific Rationale: X-ray crystallography provides the ultimate validation by delivering a high-resolution, three-dimensional model of the fragment bound to the protein.[3] This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it reveals the exact binding pose, key interactions, and the surrounding pockets available for fragment growing.[18][19]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate high-quality, well-diffracting crystals of the target protein (apo-form). This requires screening a wide range of crystallization conditions (precipitant, pH, additives).

    • The protein must be highly pure (>95%) and concentrated (typically 5-20 mg/mL).[20]

  • Crystal Soaking:

    • Prepare a "soaking solution" containing the mother liquor from the crystallization drop supplemented with a high concentration of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (e.g., 1-10 mM).

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and bind to the target protein without disrupting the crystal lattice.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically the soaking solution plus 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.

    • Calculate an electron density map. A "difference map" (Fo-Fc) will reveal positive electron density corresponding to atoms of the bound fragment that were not included in the initial model.

    • Carefully model the fragment into the observed electron density and refine the structure.

    • Causality: The electron density map is the experimental result; the atomic model is its interpretation.[19] A well-refined structure provides confidence in the fragment's binding mode.

PART C: From Fragment to Lead - Guided Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to evolve the low-affinity fragment into a high-affinity lead compound. The three primary strategies for this are growing, linking, and merging.[3][4][5][21]

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging A Fragment Hit A_grown Grown Lead A->A_grown Add functionality into adjacent pocket B1 Fragment 1 B_linked Linked Lead B1->B_linked Connect with a linker B2 Fragment 2 B2->B_linked Connect with a linker C1 Fragment A C_merged Merged Lead C1->C_merged Combine overlapping scaffolds C2 Fragment B C2->C_merged Combine overlapping scaffolds

Caption: Key strategies for hit-to-lead optimization in FBDD.

Application: Fragment Growing

The structure of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is ideally suited for the fragment growing strategy.[18][21][22][23] The crystal structure reveals the orientation of the fragment in the binding pocket. The primary amine of the benzylamine core acts as a clear synthetic handle or "vector" pointing out of the initial binding site and toward an adjacent, unoccupied pocket.

The optimization process involves:

  • Structural Analysis: Examine the crystal structure to identify nearby residues and pockets. Note potential hydrogen bond donors/acceptors or hydrophobic patches that can be targeted.

  • Rational Design: Design and synthesize a small library of new compounds where chemical moieties are added to the amine group. These additions are designed to form new, favorable interactions with the adjacent pocket.

  • Iterative Improvement: Screen the new, larger compounds for improved affinity. The goal is to "grow" the fragment into a lead molecule that fills the binding site more completely, thereby increasing potency and selectivity.

Hypothetical Data Summary

The following table presents a hypothetical outcome for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine in an FBDD campaign against a hypothetical kinase target.

TechniqueResultInterpretation
SPR Screening Kᴅ = 450 µMA typical weak-affinity interaction characteristic of a fragment hit.
¹⁹F NMR Confirmed HitSignificant line broadening observed, confirming direct binding in solution.
X-Ray Crystallography 1.8 Å resolution co-crystal structureHigh-resolution data provides a clear view of the binding mode.
Structural Analysis - Sulfonyl group accepts a hydrogen bond from a backbone NH.- Fluoro-phenyl ring sits in a small hydrophobic pocket.- Benzylamine vector points towards the unoccupied solvent channel.The fragment makes high-quality, specific interactions. The amine provides a clear vector for a fragment growing strategy.

Conclusion

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a high-quality, rationally designed fragment for FBDD campaigns. Its physicochemical properties are well-suited for screening, and its constituent functional groups—the fluorine atom, the methylsulfonyl moiety, and the benzylamine core—each play a strategic role in facilitating target binding and subsequent optimization. The protocols outlined in this guide provide a robust framework for identifying and validating its interaction with a protein target and leveraging that information to grow it into a potent lead compound. Its particular suitability for ¹⁹F NMR screening and fragment growing strategies makes it a valuable tool for modern drug discovery.

References

  • Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC, NIH. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Jordan, J. B., et al. (2012). Fragment Based Drug Design: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • UCL Faculty of Life Sciences. (n.d.). 19F NMR Fragment Screening Platform. UCL. [Link]

  • Nguyen, T., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. [Link]

  • Isakson, B., et al. (2022). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance. [Link]

  • Kranz, J. K., & Schalk, A. M. (2018). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Peters, T., & Weimar, T. (n.d.). Fragment based screening by STD NMR - from soluble targets to GPCRs. Bijvoet Center for Biomolecular Research. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Concept Life Sciences. [Link]

  • Elgaher, W. A. M., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Milhas, S., et al. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. PubMed. [Link]

  • Peterson, C. B., & Arbing, M. A. (2019). Fragment-based screening by protein-detected NMR spectroscopy. PMC, NIH. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera Blog. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Sreeramulu, S., et al. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]

  • Lepre, C. A. (2011). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Kramer, T., et al. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylsulfonylphenol. PubChem. [Link]

  • Wlodawer, A. (n.d.). Protein X-ray Crystallography. Proteopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide. PubChem. [Link]

  • Schiebel, J., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dichloro-N-(3-fluoro-1-hydroxy-1-(4-(methanesulfonyl)phenyl)propan-2-yl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonamide. PubChem. [Link]

  • Rowlett, R. S. (n.d.). Crystallization of Proteins. Protein XRD Protocols.
  • Davis, I. W., & Read, R. J. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC, NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methylbenzylamine. PubChem. [Link]

  • JoVE. (2022). Protein Crystallization for X-ray Crystallography. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. EPA CompTox Chemicals Dashboard. [Link]

Sources

Troubleshooting & Optimization

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this key intermediate. Our goal is to provide practical, field-tested insights into the common challenges, side reactions, and purification strategies associated with its synthesis, primarily via the reductive amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine?

The most prevalent and industrially adaptable method is the direct reductive amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] The choice of reducing agent and reaction conditions is critical for maximizing yield and minimizing byproducts.

Q2: Why is the purity of the starting material, 2-Fluoro-4-(methylsulfonyl)benzaldehyde, so critical for this synthesis?

The success of a reductive amination is fundamentally dependent on the quality of the starting carbonyl compound. Impurities in the aldehyde can lead to a cascade of issues:

  • Competing Side Reactions: Non-aldehydic impurities will not participate in the desired reaction, leading to lower overall conversion and complicating purification.

  • Catalyst/Reagent Deactivation: Certain impurities can inhibit or deactivate the reducing agent, stalling the reaction.

  • Formation of Difficult-to-Remove Byproducts: Impurities with similar structures can react to form byproducts that are challenging to separate from the final product due to similar physical properties (e.g., polarity, boiling point).

A common precursor impurity is the corresponding carboxylic acid (2-fluoro-4-(methylsulfonyl)benzoic acid) from over-oxidation during the aldehyde synthesis. This acidic impurity can interfere with the pH of the reductive amination, which is often optimal under weakly acidic conditions.[1]

Troubleshooting Guide: The Reductive Amination Reaction

The conversion of the aldehyde to the amine is the core of the synthesis. Below are common issues encountered during this step and guides to resolve them.

Core Reaction & Major Side Reactions

The intended reaction is the formation of the primary amine. However, two major side reactions often compete: reduction of the aldehyde to an alcohol and over-alkylation of the product to a secondary amine.

G cluster_start Starting Materials cluster_reaction Reaction Pathways Aldehyde 2-Fluoro-4-(methylsulfonyl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Ammonia - H2O Byproduct1 Side Product 1 (Benzyl Alcohol) Aldehyde->Byproduct1 Direct Reduction (Side Reaction) Byproduct2 Side Product 2 (Secondary Amine) Aldehyde->Byproduct2 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product Desired Product (Primary Amine) Imine->Product + Reducing Agent Product->Byproduct2 + Aldehyde, -H2O + Reducing Agent (Over-alkylation) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product ReducingAgent->Byproduct1 ReducingAgent->Byproduct2

Caption: Key reaction pathways in the synthesis.

Problem 1: Low conversion of starting aldehyde; significant starting material remains.

Cause: The initial step of reductive amination is the reversible formation of an imine from the aldehyde and ammonia.[1][3] The equilibrium may not favor the imine, or the reaction conditions may be suboptimal for its formation.

Troubleshooting Steps:

  • Verify pH: Imine formation is typically catalyzed by weak acid. The optimal pH range is generally 4-6. If the medium is too acidic, the amine source will be protonated and non-nucleophilic. If too basic, the carbonyl will not be activated. Using ammonium acetate (NH₄OAc) can be effective as it provides both the ammonia source and a buffering effect.

  • Water Removal: The formation of the imine from a hemiaminal intermediate releases a molecule of water.[1] In a direct (one-pot) reductive amination, this is less of a concern as the reduction step pulls the equilibrium forward. However, in sluggish reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can significantly improve imine formation.

  • Solubility Check: Ensure that the aldehyde and amine source are fully soluble in the chosen reaction solvent at the reaction temperature. Insoluble materials can lead to poor or zero conversion.[4]

Problem 2: The major byproduct is (2-Fluoro-4-(methylsulfonyl)phenyl)methanol.

Cause: This occurs when the reducing agent reacts directly with the starting aldehyde faster than it reduces the formed imine. This is a common issue related to the choice and reactivity of the hydride reagent.[1]

Troubleshooting Steps:

  • Select a Chemoselective Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce aldehydes. A more selective reagent is required.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the protonated iminium ion. It performs well in solvents like 1,2-dichloroethane (DCE) or acetonitrile.[3]

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for imines at a controlled pH (around 6-7). However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup procedures.[1][3][5]

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired aldehyde reduction.

  • Employ a Stepwise Procedure: In challenging cases, consider an indirect or stepwise approach. First, form the imine by mixing the aldehyde and ammonia source (with a dehydrating agent if necessary) for a period. Once imine formation is confirmed (e.g., by TLC or IR spectroscopy), then add the reducing agent.[3]

Problem 3: A significant amount of a higher molecular weight impurity is observed, likely the secondary amine.

Cause: This is a classic case of over-alkylation, where the desired primary amine product, being nucleophilic, attacks another molecule of the starting aldehyde.[3] The resulting secondary imine is then reduced to form a symmetric or asymmetric secondary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the aldehyde with ammonia over its reaction with the newly formed primary amine product.

  • Slow Addition of the Aldehyde: Instead of adding all reagents at once, try a slow, controlled addition of the aldehyde solution to the mixture of the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance for the product amine to react with it.[2][3]

Experimental Protocols & Data
Protocol: Purification of Crude Aldehyde via Bisulfite Adduct

If your starting 2-Fluoro-4-(methylsulfonyl)benzaldehyde is suspected to contain non-aldehydic impurities, this procedure can be used for purification.

  • Dissolve the crude aldehyde in a suitable organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the aldehyde-bisulfite adduct should form in the aqueous layer.

  • Separate the layers, discarding the organic layer which contains the impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.

  • To regenerate the pure aldehyde, add a strong base (e.g., 10% NaOH solution) or a strong acid (e.g., 10% HCl) to the aqueous layer and stir until the precipitate dissolves and the aldehyde separates, often as an oil or solid.

  • Extract the regenerated aldehyde with fresh organic solvent (e.g., 3x with dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Summary of Potential Byproducts and Impurities
Byproduct/ImpurityStructureMW ( g/mol )Probable CauseIdentification & Removal
(2-Fluoro-4-(methylsulfonyl)phenyl)methanol

204.21Direct reduction of the starting aldehyde.Characterized by a benzylic CH₂ peak (~4.7 ppm) and OH peak in ¹H NMR. Removed by column chromatography.
Bis(2-fluoro-4-(methylsulfonyl)benzyl)amine

385.43Over-alkylation of the primary amine product.High MW peak in MS. Can be difficult to separate from the primary amine. Careful column chromatography or recrystallization may be effective.
2-Fluoro-4-(methylsulfonyl)benzoic Acid

218.19Impurity from aldehyde synthesis (over-oxidation).Can be removed from the final product via an acidic wash (e.g., dilute HCl) during workup, as the amine product will be protonated and remain in the aqueous phase while the acid is extracted into the organic phase (before basification).
Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Product (TLC, LCMS) low_yield Is Yield < 70%? start->low_yield impurity_check Are Major Impurities Present? low_yield->impurity_check Yes end_ok Process is Optimized. Proceed to Scale-up. low_yield->end_ok No sm_present Starting Material (Aldehyde) is a major component? impurity_check->sm_present Yes end_purify Minor impurities detected. Proceed to Purification. impurity_check->end_purify No optimize_imine Action: Optimize Imine Formation - Check pH (4-6) - Add dehydrating agent - Ensure solubility sm_present->optimize_imine Yes alcohol_present Benzyl Alcohol Byproduct is a major component? sm_present->alcohol_present No optimize_imine->end_purify optimize_reductant Action: Optimize Reduction - Use milder reagent (STAB) - Lower reaction temperature - Consider stepwise addition alcohol_present->optimize_reductant Yes overalk_present Secondary Amine Byproduct is a major component? alcohol_present->overalk_present No optimize_reductant->end_purify overalk_present->end_purify No optimize_stoich Action: Suppress Over-alkylation - Increase excess of NH3 source - Use slow addition of aldehyde overalk_present->optimize_stoich Yes optimize_stoich->end_purify

Caption: A decision tree for troubleshooting the synthesis.

References
  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • Google Patents. (2011). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Support Center: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties purifying (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine . This molecule presents a unique "push-pull" challenge:

  • The Amine: A basic primary amine prone to silanol interactions (streaking) and carbamate formation (

    
     absorption).
    
  • The Sulfone: A highly polar electron-withdrawing group that increases water solubility of the free base and complicates normal-phase chromatography.

  • The Fluorine: Induces inductive effects that lower the pKa of the amine (estimated pKa ~8.3 vs. 9.3 for benzylamine), altering extraction behaviors.

This guide moves beyond standard protocols to address the specific physicochemical conflicts introduced by the sulfone moiety.

Module 1: Chromatography Troubleshooting

Symptom: "The compound streaks from baseline to solvent front" or "I lose mass on the column."

Root Cause Analysis

The sulfone group makes this molecule significantly more polar than standard benzylamines. On silica gel, two retention mechanisms fight each other:

  • H-Bonding: The sulfone oxygens and amine hydrogens bind to surface silanols.

  • Cation Exchange: The acidic silanols (pH ~5) protonate the amine, pinning it to the silica.

The "Gold Standard" Protocol

Do not use standard Hexane/Ethyl Acetate. The sulfone renders the molecule insoluble in hexane, leading to precipitation at the column head.

Recommended Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).
StepSolvent ASolvent BGradientNotes
Equilibration DCM (100%)MeOH:NH4OH (9:1)0% BFlush column with 3 CV (Column Volumes) of DCM.
Loading DCM--Critical: Load as a liquid in minimal DCM. If insoluble, use a solid load on Celite.
Elution DCMMeOH:NH4OH (9:1)0-10% BShallow gradient. The

suppresses silanol ionization.
Wash DCMMeOH:NH4OH (9:1)10-20% BPush off any "stuck" amine.

Expert Insight: If you observe a "ghost peak" or broad hump later in the run, this is likely the carbamate salt formed by reaction with atmospheric


. It reverts to the amine in the mass spec source (giving the correct M+1), confusing the operator.
Visualization: Chromatography Decision Logic

ChromatographyLogic Start Start: Crude Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck LiquidLoad Liquid Load (DCM) SolubilityCheck->LiquidLoad Soluble SolidLoad Solid Load (Celite/Silica) SolubilityCheck->SolidLoad Insoluble/Gummy RunColumn Run DCM/MeOH/NH4OH Gradient LiquidLoad->RunColumn SolidLoad->RunColumn Tailing Issue: Tailing/Streaking? RunColumn->Tailing Success Isolate Pure Amine Tailing->Success No SwitchPhase Switch to Amine-Functionalized Silica (No NH4OH needed) Tailing->SwitchPhase Yes

Figure 1: Decision matrix for chromatographic purification of polar sulfone-amines.

Module 2: The "Low Yield" Extraction Issue

Symptom: "I see my product in the LCMS of the reaction, but it disappears after aqueous workup."

Root Cause Analysis

The sulfone group is a hydrogen-bond acceptor, making the free base surprisingly water-soluble. Standard extractions (EtOAc/Water) often fail because the partition coefficient (


) is too low.
The "Salting-Out" Extraction Protocol
  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH.

    • Why? The fluorine and sulfone lower the amine's pKa. Weak bases like bicarbonate (pH 8.5) may not fully suppress ionization, leaving charged species in the water.

  • Phase Modification: Saturate the aqueous layer with NaCl (brine).

  • Solvent Choice: Use DCM:Isopropanol (3:1) as the organic phase.

    • Why? This mixture is more polar than EtOAc and disrupts the water-sulfone hydration shell.

  • Repetition: Perform 3-4 extractions. A single pass is rarely sufficient for sulfones.

Module 3: Salt Formation (The Stability Fix)

Symptom: "The oil turns into a solid/gum over the weekend," or "NMR shows extra peaks."

Root Cause Analysis

Benzylamines are "CO2 sponges." The "gum" is likely the carbamate species. Furthermore, the free base is prone to oxidation.

The HCl Salt Protocol (Recommended for Storage)

Converting the amine to its Hydrochloride salt is the most robust method for purification and long-term stability.

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Ethanol or DCM .

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.

  • Precipitation:

    • If solid forms immediately: Filter and wash with cold ether.

    • If no solid: Slowly add Diethyl Ether or MTBE (anti-solvent) until cloudy. Cool to -20°C overnight.

  • Recovery: Filtration yields the stable HCl salt, rejecting non-basic impurities (like the nitrile precursor) in the filtrate.

Module 4: FAQ - Specific Scenarios

Q: I see a peak at M+41 in my MS. What is it? A: This is the acetonitrile adduct (


). If you ran your LCMS in acetonitrile/water, this is a common artifact for benzylamines. It is not an impurity.

Q: Can I use reverse phase (C18) chromatography? A: Yes, and it is often superior.

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Benefit: The amine elutes as a salt, eliminating tailing. The sulfone polarity helps it elute early, separating it from non-polar byproducts.

  • Caution: You must lyophilize (freeze-dry) the fractions. Rotovapping acidic water is tedious and can degrade the amine if heated excessively.

Q: How do I remove the unreacted nitrile precursor? A: The nitrile is neutral.

  • Dissolve crude in 1M HCl (aq).

  • Wash with EtOAc (Nitrile goes into EtOAc; Amine stays in Water).

  • Basify aqueous layer (pH 12) and extract with DCM/IPA (Amine moves to Organic).

References

  • Biotage. "Strategies for the Flash Purification of Amines." Biotage Technical Notes. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

  • Teledyne ISCO. "RediSep® Rf Gold Amine Columns: Purification of Amines without Modifiers." Teledyne ISCO Application Notes. [Link]

Technical Support Center: Optimization of Reaction Parameters for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Introduction

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a key building block in medicinal chemistry, valued for the unique properties conferred by its trifunctional substitution pattern. The electron-withdrawing nature of both the fluorine and methylsulfonyl groups significantly influences the reactivity of the aromatic ring and the benzylic position. The primary synthetic route to this compound is the reductive amination of its corresponding aldehyde, 2-Fluoro-4-(methylsulfonyl)benzaldehyde. While seemingly straightforward, this transformation is subject to several challenges that can impact yield, purity, and scalability. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the problem.

Root Cause Analysis and Solutions:

  • Incomplete Imine Formation: The first step of the reductive amination is the formation of an imine intermediate from the aldehyde and ammonia. This is a reversible reaction, and the equilibrium can be shifted towards the imine by removing the water that is formed.[1] However, in many one-pot procedures, water removal is not practical.

    • Solution: Increase the concentration of ammonia. Using a saturated solution of ammonia in an organic solvent like methanol can drive the equilibrium towards the imine.

  • Inefficient Reduction: The choice of reducing agent is critical. Some reducing agents may not be potent enough or may react with the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for reductive aminations as it is selective for the imine over the aldehyde and is less sensitive to mildly acidic conditions.[2][3] If you are using sodium borohydride (NaBH₄), ensure that the imine has fully formed before adding the reducing agent, as NaBH₄ can also reduce the starting aldehyde.[3]

  • Sub-optimal pH: The reaction is sensitive to pH. Acidic conditions are required to activate the aldehyde carbonyl group and to facilitate the dehydration step in imine formation. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.

    • Solution: If not using a self-regulating reducing agent like STAB, the addition of a catalytic amount of acetic acid can be beneficial.[4]

  • Decomposition of Starting Material or Product: Although the 2-fluoro-4-(methylsulfonyl)phenyl moiety is generally stable, prolonged reaction times at elevated temperatures could potentially lead to degradation.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times.

Experimental Protocol: Optimizing Reductive Amination with STAB

  • To a solution of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a solution of ammonia in methanol (7N, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMild and selective for imines; tolerates a range of functional groups.[2][3]Water-sensitive; not compatible with protic solvents like methanol.[3]
Sodium Cyanoborohydride (NaCNBH₃) MethanolStable in protic solvents; effective at acidic pH.[3]Toxic cyanide byproduct; less reactive at neutral pH.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce the starting aldehyde or ketone; requires careful control of addition time.[3]
Hydrogen (H₂) with a Catalyst (e.g., Pd/C, PtO₂) Methanol, Ethanol"Green" reagent; high-yielding.Requires specialized hydrogenation equipment; potential for over-reduction of other functional groups.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?

The formation of byproducts is a common challenge in reductive amination, particularly when using ammonia as the amine source.

Common Byproducts and Mitigation Strategies:

  • Secondary Amine (Dibenzylamine derivative): The primary amine product is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine after reduction.

    • Mitigation: Use a large excess of ammonia relative to the aldehyde. This will statistically favor the reaction of the aldehyde with ammonia over the primary amine product.[5]

  • Unreacted Aldehyde: If the reaction does not go to completion, you will have unreacted starting material.

    • Mitigation: Ensure the reducing agent is active and added in a sufficient stoichiometric amount. As mentioned in Q1, optimizing the reaction conditions (solvent, temperature, time) is crucial.

  • Alcohol (from aldehyde reduction): If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to the corresponding benzyl alcohol.

    • Mitigation: Use an imine-selective reducing agent like STAB.[2][3] If using NaBH₄, allow sufficient time for imine formation before its addition.

dot

Byproduct_Formation Aldehyde 2-Fluoro-4-(methylsulfonyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia SecondaryAmine Dibenzylamine Derivative (Byproduct) Aldehyde->SecondaryAmine Alcohol Benzyl Alcohol Derivative (Byproduct) Aldehyde->Alcohol + Non-selective Reducing Agent Ammonia Ammonia (NH3) Ammonia->Imine PrimaryAmine (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (Desired Product) Imine->PrimaryAmine + Reducing Agent PrimaryAmine->SecondaryAmine + Aldehyde, then Reduction ReducingAgent Reducing Agent ReducingAgent->PrimaryAmine

Caption: Byproduct formation pathways in the reductive amination.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q3: What is the detailed reaction mechanism for the reductive amination in this synthesis?

The reductive amination proceeds in two main stages:

  • Imine Formation: The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Fluoro-4-(methylsulfonyl)benzaldehyde. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated imine (iminium ion).

  • Reduction: A hydride-based reducing agent (e.g., from STAB) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final primary amine product.

dot

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Hemiaminal Iminium Iminium Ion (R-CH=NH2+) Hemiaminal->Iminium Dehydration (-H2O) PrimaryAmine Primary Amine (R-CH2-NH2) Iminium->PrimaryAmine Hydride Transfer Hydride Hydride (H-) Hydride->PrimaryAmine

Caption: The two-stage mechanism of reductive amination.

Q4: Is the methylsulfonyl group stable under these reductive conditions?

Yes, the methylsulfonyl (sulfone) group is generally very stable and unreactive towards the common reducing agents used in reductive amination like STAB, NaBH₄, and catalytic hydrogenation under standard conditions.[6][7] The cleavage of a carbon-sulfur bond in a sulfone (desulfonylation) typically requires much harsher reducing agents, such as sodium amalgam or samarium(II) iodide, which are not employed in this reaction.[8]

Purification and Characterization

Q5: What is the best way to purify the final product?

Standard silica gel column chromatography is the most common and effective method for purifying (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. Due to the basicity of the amine product, it may streak on the silica gel. To mitigate this, a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide can be added to the eluent system.

  • Alternative for Basic Compounds: If streaking is a significant issue, using a basic alumina column instead of silica gel can be an effective alternative.

  • Fluorous Affinity Purification: For highly fluorinated compounds, fluorous affinity purification is a powerful technique.[9] It involves tagging the molecule with a fluorous ponytail, allowing for highly selective separation on a fluorous stationary phase. While effective, this would require a modified synthetic route to incorporate a fluorous tag and is generally reserved for more complex purifications.

Q6: What should I expect for the characterization of the final product?

Verifying the structure and purity of your final compound is essential. Here are the expected spectroscopic signatures:

  • ¹H NMR:

    • Aromatic Protons: You will observe signals in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

    • Benzylic Protons (-CH₂-): A singlet or a multiplet (if coupled to the amine protons) around 4.0 ppm.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and whose integration corresponds to two protons.

    • Methyl Protons (-SO₂CH₃): A sharp singlet around 3.0-3.5 ppm.

  • ¹³C NMR: You will observe the expected number of carbon signals, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance for the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]+).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2022). ChemRxiv.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water.
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a.
  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals.
  • Reductive amin
  • Sulfonyl Protective Groups.
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9. Sigma-Aldrich.
  • Reductive desulfonyl
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • Organic Syntheses Procedure. Organic Syntheses.
  • (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine | 239087-05-9. Sigma-Aldrich.
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Aromatic side chain reactions and reduction. YouTube.
  • 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum. ChemicalBook.
  • (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine. MilliporeSigma.
  • 2-Fluoro-4-(methylsulfonyl)benzaldehyde 5g. Dana Bioscience.
  • Reductive amin
  • Reductive Amin
  • The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
  • CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • 4-(Methylsulfonyl)benzaldehyde.
  • Reductive Amination - Common Conditions.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activ
  • SOP_ hymanLab-01; 1.0; 25/05/2020 Page 1 of 8 3.1 Buffers 4 3.2 Insect cell transfection and lysis 5 3.3 ProTino Ni-NTA column p. Zenodo.
  • Purification and characterization of different proteasome species
  • Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship.org.
  • Purification and crystallization of the two major coat proteins of bacteriophage P23-77 for X-ray crystallography. JYX.
  • Fluoromethanol: A Technical Guide to Synthesis and Purific

Sources

Technical Support Center: Synthesis Scale-up of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-02-20-001

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.[1]

Introduction

Welcome to the technical support center for the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. Our approach is grounded in fundamental chemical principles and field-proven experience to help you navigate the complexities of moving from the laboratory bench to larger-scale production.

The synthesis of this molecule, while conceptually straightforward, presents several challenges that become more pronounced at scale. These typically revolve around the reduction of the nitrile precursor, 2-fluoro-4-(methylsulfonyl)benzonitrile, a process that demands careful control of reaction conditions to ensure safety, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine?

The most prevalent and industrially viable route is the reduction of 2-fluoro-4-(methylsulfonyl)benzonitrile. This can be achieved through two primary methods:

  • Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis due to its cost-effectiveness, high atom economy, and cleaner reaction profiles.[2] Common catalysts include Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni).

  • Chemical Reduction: Using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF).[3][4] While effective, these methods often present greater challenges on scale regarding safety (pyrophoric reagents), cost, and complex work-up procedures.[3]

Q2: My catalytic hydrogenation is stalling or showing low conversion at a larger scale. What are the likely causes?

This is a classic scale-up issue. The most common culprits are:

  • Catalyst Poisoning: The substrate or solvent may contain impurities not detected at the lab scale that are poisoning the catalyst.[5] Sulfur-containing compounds are notorious poisons for palladium catalysts.[5]

  • Poor Mass Transfer: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst surface is more difficult.[6] Agitation and hydrogen pressure become critical parameters.

  • Inactive Catalyst: The catalyst may be old, have been improperly handled (e.g., exposed to air, in the case of pyrophoric catalysts), or may not be suitable for the specific reaction conditions.[7]

Q3: The reaction exotherm is much more difficult to control after scaling up. Why is this, and what can I do?

This is a fundamental challenge of chemical scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[8] This means the vessel's ability to dissipate heat becomes much less efficient compared to a lab flask.[8][9]

Mitigation Strategies:

  • Controlled Reagent Addition: For highly exothermic chemical reductions, add the reducing agent slowly and monitor the internal temperature closely.[1][8]

  • Reaction Calorimetry: Before scaling, perform reaction calorimetry studies (e.g., using a tool like the Phi-TEC II) to understand the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[9] This data is crucial for designing an adequate cooling system.[8][9]

  • Solvent Choice: A higher boiling point solvent can provide a larger temperature window for safe operation.

Q4: During the aqueous work-up, I'm struggling with product isolation and emulsions. What are the best practices?

The basic nature of the amine product requires a specific work-up procedure.

  • Acidic Wash: To separate the amine product from non-basic impurities, perform a wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.[10][11]

  • Basification and Extraction: The aqueous layer can then be separated, cooled, and basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Emulsion Breaking: If emulsions form, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase.

Synthesis Workflow & Key Challenges

The diagram below outlines the typical synthesis pathway and highlights critical points where scale-up challenges commonly arise.

cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up & Isolation cluster_product Final Product SM 2-Fluoro-4-(methylsulfonyl) benzonitrile Reaction Catalytic Hydrogenation or Chemical Reduction SM->Reaction Solvent, Catalyst/Reagent Workup Quench & pH Adjustment Reaction->Workup Crude Reaction Mixture Extraction Liquid-Liquid Extraction Workup->Extraction pH Control is Key Crystallization Crystallization & Filtration Extraction->Crystallization Solvent Selection FP (2-Fluoro-4-(methylsulfonyl) phenyl)methanamine Crystallization->FP Polymorph Control c1 Challenge: Exotherm Control & Safety c1->Reaction c2 Challenge: Catalyst Activity & Poisoning c2->Reaction c3 Challenge: Emulsion Formation & Phase Separation c3->Extraction c4 Challenge: Impurity Profile & Crystal Form c4->Crystallization

Caption: General synthesis workflow highlighting key scale-up challenge areas.

Troubleshooting Guide

This section addresses specific problems you might encounter during scale-up.

Scenario 1: Incomplete Nitrile Reduction via Catalytic Hydrogenation
Symptom Potential Cause Troubleshooting Steps & Rationale
Low Hydrogen Uptake, Stalled Reaction 1. Catalyst Poisoning: Trace impurities (sulfur, heavy metals) in the starting material or solvent are deactivating the catalyst active sites.[5]1a. Feedstock Purity Check: Analyze the nitrile starting material and solvent for common catalyst poisons using techniques like ICP-MS for metals or GC-MS for organic impurities.[5]1b. Guard Bed: Consider passing the feedstock through a guard bed of activated carbon or alumina to remove poisons before the reaction.1c. Catalyst Change: Switch to a catalyst known to be more resistant to poisoning, if available.[6]
2. Poor Mass Transfer (H₂ Limitation): Insufficient agitation or low hydrogen pressure prevents gas from reaching the catalyst surface effectively.2a. Increase Agitation: Ensure the reactor's agitation is sufficient to keep the catalyst suspended and create a large gas-liquid interface. Baffles in the reactor can improve mixing.2b. Increase H₂ Pressure: Higher pressure increases hydrogen solubility in the solvent, driving the reaction forward.[12] Ensure the reactor is rated for the intended pressure.[13]
3. Catalyst Inactivity: The catalyst itself may be flawed or spent.3a. Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.[7]3b. Proper Handling: If using pyrophoric catalysts like wet Ra-Ni or Pd/C, ensure they are never allowed to dry out in the presence of air, as this renders them inactive and creates a fire hazard.[2]
Scenario 2: Formation of Impurities During Reduction
Symptom Potential Cause Troubleshooting Steps & Rationale
Presence of Secondary Amine Impurity (Dimer) Over-reaction/Condensation: The primary amine product reacts with the intermediate imine, leading to a secondary amine. This is more common in nitrile reductions.[2]1a. Add Ammonia/Ammonium Salt: Including ammonia or an ammonium salt in the reaction mixture can suppress the formation of secondary amines by competing for the imine intermediate.[14]1b. Optimize Temperature/Pressure: Lower temperatures can sometimes reduce the rate of the side reaction.
Presence of Des-fluoro Impurity Hydrodefluorination: A known side reaction in palladium-catalyzed hydrogenations of fluorinated aromatics.2a. Catalyst Screening: Screen different catalysts. Platinum-based catalysts (e.g., Pt/C) are sometimes less prone to hydrodehalogenation than palladium.2b. Additive Use: The addition of a weak base or certain inhibitors can sometimes suppress this side reaction. Small-scale trials are essential.[1]
Scenario 3: Final Product Fails Purity/Physical Specification
Symptom Potential Cause Troubleshooting Steps & Rationale
Off-color or Oily Product After Isolation 1. Incomplete Reaction/Poor Work-up: Residual starting material or impurities remain.1a. Optimize Work-up: Ensure the pH adjustments during the work-up are effective. Use a pH meter and verify the target pH is reached and maintained.1b. Re-crystallization: Dissolve the crude product in a suitable solvent and re-crystallize to reject impurities.
Inconsistent Crystal Form (Polymorphism) Uncontrolled Crystallization Conditions: The rate of cooling, solvent system, and agitation all influence the final crystal form (polymorph) of the API.[15][16] Different polymorphs can have different solubility, stability, and bioavailability.[16][17]2a. Controlled Cooling: Implement a controlled cooling profile. A slower cooling rate often favors the formation of a more stable, crystalline solid.[17]2b. Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.[18]2c. Solvent System Study: Screen different solvent/anti-solvent systems to find conditions that reliably produce the desired polymorph.[15]

Experimental Protocols

Protocol 1: Catalyst Activity Screening (Small Scale)

This protocol is designed to quickly assess the viability of a catalyst batch before committing to a large-scale run.

  • Setup: To a 100 mL pressure vessel (e.g., Parr shaker), add 2-fluoro-4-(methylsulfonyl)benzonitrile (5.0 g), solvent (e.g., Methanol, 50 mL), and the catalyst to be tested (e.g., 5% Pd/C, 50% wet, 0.25 g).

  • Inerting: Seal the vessel and purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen to the target pressure (e.g., 50 psi). Begin vigorous stirring and heat to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake. Take small samples periodically (after carefully de-pressurizing and purging) to analyze by HPLC or TLC for conversion.

  • Evaluation: A successful catalyst should show >99% conversion within a predictable timeframe (e.g., 4-6 hours).

Protocol 2: Standardized Work-up for Amine Isolation
  • Catalyst Filtration: After the reaction is complete, cool to room temperature and carefully filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.[19] Wash the Celite pad with the reaction solvent (e.g., Methanol).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Acid Extraction: Dilute the residue with an appropriate organic solvent (e.g., MTBE) and water. Adjust the pH to ~2 with 2M HCl. Separate the layers. The aqueous layer now contains the protonated amine salt.

  • Back-Extraction (Optional): Wash the organic layer with 1M HCl once more to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 50% NaOH solution with stirring until the pH is >12.

  • Product Extraction: Extract the aqueous layer with a suitable solvent (e.g., DCM, 3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Troubleshooting Decision Tree for Failed Hydrogenation

Start Hydrogenation Stalled (<95% Conversion) Q1 Is this a new batch of starting material or solvent? Start->Q1 A1_Yes Analyze feedstock for poisons (S, N, metals).[5] Implement guard bed. Q1->A1_Yes Yes Q2 Is agitation sufficient and is catalyst suspended? Q1->Q2 No Success Problem Resolved A1_Yes->Success A2_No Increase stirrer speed. Check for vortex formation. Consider baffle use. Q2->A2_No No Q3 Is the catalyst fresh and handled properly? Q2->Q3 Yes A2_No->Success A3_No Use a new, verified batch of catalyst.[7] Review handling procedures. Q3->A3_No No Q3->Success Yes A3_No->Success

Sources

Enhancing the reactivity of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: REACT-2F4MS | Status: OPEN

Executive Summary: The "Deactivated" Nucleophile

Subject: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (CAS: 239087-05-9 / Analogous salts) Core Challenge: This molecule presents a classic "deactivated benzylamine" profile. While the methylene spacer (


) insulates the amine from direct resonance deactivation by the sulfone and fluorine, the inductive electron-withdrawal (-I)  from the ortho-fluorine and para-sulfone significantly lowers the nucleophilicity of the primary amine compared to standard benzylamine. Additionally, the sulfone moiety imparts high polarity and crystallinity, leading to solubility challenges in standard organic solvents (DCM, Toluene).

Key Physical Parameters (Estimated):

Property Value / Characteristic Implication
pKa (Conjugate Acid) ~8.2 – 8.6 (vs. 9.3 for Benzylamine) Base is easier to generate but is a weaker nucleophile.
Electronic Profile Electron Deficient (Inductive) Slower reaction rates with weak electrophiles.
Solubility Low in DCM/Hexane; High in DMF/DMSO Requires polar aprotic solvents for high-concentration reactions.

| Sterics | Ortho-Fluorine | Moderate steric bulk; Dipole repulsion with carbonyls possible. |

Module 1: Troubleshooting Low Coupling Yields

User Issue: "I am trying to couple this amine to a carboxylic acid using EDC/NHS, but the conversion stalls at 40%."

Root Cause Analysis
  • Nucleophilicity Gap: The inductive pull from the Fluorine and Sulfone reduces the electron density on the nitrogen lone pair. EDC/NHS esters are often too stable/slow to react efficiently with deactivated amines.

  • Salt Sequestration: If you are using the HCl salt of the amine, incomplete neutralization prevents the free base from entering the catalytic cycle.

  • Aggregation: The sulfone group promotes intermolecular dipole-dipole interactions, potentially causing the amine to aggregate or crash out before reacting.

Solution Protocol: The "Pre-Activation" Turbo Method

Recommendation: Switch to HATU or T3P (Propylphosphonic anhydride) and use a polar aprotic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in DMF or DMAc (0.2 M concentration). Do not use DCM.

  • Base Activation: Add DIPEA (Diisopropylethylamine) (3.0 eq).

    • Why? You need 1 eq to neutralize the acid, 1 eq to neutralize the amine salt, and 1 eq to maintain basicity for the coupling agent.

  • Reagent Addition: Add HATU (1.1 eq). Stir for 5 minutes before adding the amine.

    • Mechanism:[1] This forms the highly reactive At-ester (Activated ester).

  • Amine Addition: Add (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (1.1 eq).

  • The "Kick": If reaction is slow after 1 hour, add HOAt (0.5 eq) or heat to 40°C.

    • Note: If HATU fails, the Acid Fluoride method (using TFFH or Cyanuric Fluoride) is the "nuclear option" for this substrate.

Module 2: Solubility & Handling

User Issue: "The amine precipitates immediately when I add it to my reaction mixture in Dichloromethane (DCM)."

Root Cause Analysis

The methylsulfonyl group (


) is a "brick-dust" motif. It is highly polar and rigid, leading to strong lattice energy. DCM is often insufficient to break these interactions, especially for the salt form.
Solution: Solvent Switching Matrix
SolventSuitabilityNotes
DCM / Chloroform 🔴 PoorAvoid.[2] Causes precipitation and heterogeneous kinetics.
THF 🟡 ModerateUsable for the free base, but salts will remain insoluble.
DMF / NMP 🟢 ExcellentBreaks sulfone dipoles. Ideal for coupling.
2-MeTHF 🟢 GoodA greener alternative to DCM/THF that often solubilizes sulfones better.
TFE (Trifluoroethanol) 🟡 Special CaseGood for Ugi/Passerini reactions, but nucleophilic enough to interfere with some activated esters.
Module 3: Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for optimizing reactions with this specific amine, accounting for its electronic deactivation and solubility profile.

ReactivityOptimization Start Start: Reaction Stalled/Low Yield CheckState Check Amine State: Is it an HCl Salt? Start->CheckState Neutralize Action: Add >2.5 eq DIPEA Ensure pH > 9 CheckState->Neutralize Yes CheckSolvent Check Solvent: Is it DCM or Toluene? CheckState->CheckSolvent No / Already Free Base Neutralize->CheckSolvent SwitchSolvent Action: Switch to DMF, NMP, or DMAc (0.2M) CheckSolvent->SwitchSolvent Yes CheckCoupler Check Coupling Agent: EDC/NHS or DCC? CheckSolvent->CheckCoupler No (Already Polar) SwitchSolvent->CheckCoupler UpgradeCoupler Action: Switch to HATU/HOAt or T3P (50% in EtOAc) CheckCoupler->UpgradeCoupler Yes (Weak Reagent) NuclearOption Action: Acid Fluoride Method (TFFH or Cyanuric Fluoride) CheckCoupler->NuclearOption No (Already using HATU)

Caption: Logic flow for troubleshooting amide couplings with deactivated sulfonyl-benzylamines.

Module 4: Advanced Mechanism – The "Ortho-Fluorine" Effect

User Inquiry: "Does the fluorine atom at the 2-position affect the reaction beyond just withdrawing electrons?"

Technical Insight: Yes. The ortho-fluorine creates a Conformational Bias and a Dipole Effect .

  • Dipole Repulsion: In the transition state of an amide coupling, the nucleophilic nitrogen attacks the carbonyl carbon. The fluorine atom (highly electronegative) creates a localized negative dipole. If the approaching electrophile (carbonyl oxygen) aligns unfavorably, electrostatic repulsion increases the activation energy (

    
    ).
    
  • Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond between the benzylic amine protons and the ortho-fluorine (

    
    ). While weak, this can "lock" the amine in a specific conformation, reducing the entropic freedom required to reach the transition state.
    

Mitigation:

  • Heat: Running the reaction at 40–50°C provides the thermal energy to overcome this rotational barrier and dipole repulsion.

  • Microwave Irradiation: Highly effective for overcoming the activation energy barrier imposed by the ortho-substituent.

References & Authoritative Sources
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Defines the hierarchy of coupling agents (HATU > EDC) for deactivated amines.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

    • Relevance: Provides solvent selection guides (DMF/T3P) for polar/insoluble substrates like sulfones.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Relevance: Explains the inductive effects and pKa modulation caused by ortho-fluorine substitution on aromatic rings.

  • Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-based Carbonium Salt (HATU). Journal of the American Chemical Society, 117, 5401.

    • Relevance: The foundational text for using HATU/HOAt to couple hindered or electron-deficient amines.

Sources

Technical Support Center: Catalyst Selection for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine?

The most prevalent and industrially scalable method for synthesizing (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is through the reductive amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.[1][2] This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][3]

Q2: What are the primary challenges in this specific reductive amination?

Researchers often face several key challenges:

  • Catalyst Selection and Activity: Identifying a catalyst that provides high conversion of the starting material without promoting side reactions is crucial.

  • By-product Formation: The primary by-product of concern is the corresponding benzyl alcohol, formed from the direct reduction of the starting aldehyde.[4] Over-alkylation, leading to the formation of secondary or tertiary amines, can also occur, though it is less common when using ammonia as the amine source.[1]

  • Reaction Conditions: Optimizing temperature, pressure, and solvent is essential for achieving high yield and purity. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups can influence the reactivity of the aldehyde.

  • Catalyst Deactivation: The amine product or intermediates can sometimes deactivate the catalyst, leading to incomplete reactions.[1]

Q3: Which catalysts are most effective for this transformation?

A range of catalysts can be employed for reductive amination, with the choice often depending on the specific reaction conditions and desired outcome.

  • Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for reductive aminations, often utilizing hydrogen gas as the reducing agent.[1][5] It is known for its high activity under relatively mild conditions.

  • Nickel-based Catalysts: Raney Nickel is another effective and cost-efficient option.[4] It is particularly useful in slurry reactors and can be employed with ammonia and hydrogen.[4] Cobalt-containing composites are also emerging as a platinum-group-metal-free alternative.[2]

  • Platinum-based Catalysts: Supported platinum catalysts have demonstrated high selectivity and yield in the reductive alkylation of nitroarenes, a related transformation.[6]

  • Homogeneous Catalysts: While less common for this specific synthesis, homogeneous catalysts like those based on ruthenium have been explored for reductive aminations.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine via reductive amination.

Issue 1: Low Conversion of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Verify Catalyst Quality: Ensure the catalyst is not expired or deactivated. For heterogeneous catalysts like Pd/C, ensure proper handling and storage to prevent oxidation.

    • Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes improve conversion rates. However, excessive amounts can lead to increased by-product formation and complicate purification.

    • Consider a Different Catalyst: If one type of catalyst is underperforming, screening other options is recommended. For instance, if Pd/C is ineffective, Raney Nickel or a platinum-based catalyst might offer better results.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A systematic increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress can help identify the optimal range.

    • Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the rate of reduction.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Alcohols like methanol or ethanol are common, but care must be taken as they can sometimes participate in side reactions.[8] Ethereal solvents like THF or aprotic polar solvents like DMF can also be considered.

  • Catalyst Poisoning:

    • Purify Starting Materials: Impurities in the starting aldehyde or ammonia source can act as catalyst poisons. Ensure the purity of all reagents.

    • Product Inhibition: The amine product itself can sometimes inhibit the catalyst.[1] In such cases, a semi-batch process with continuous addition of the aldehyde might be beneficial.[4]

Issue 2: Significant Formation of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol

Possible Causes & Solutions:

  • Relative Rates of Imine Formation and Aldehyde Reduction: This by-product arises when the reduction of the aldehyde is faster than the formation of the imine.

    • Optimize Amine Concentration: Ensure a sufficient excess of ammonia is present to drive the equilibrium towards imine formation.

    • Staged Addition: Consider a two-step, one-pot approach. First, allow the aldehyde and ammonia to react to form the imine, and then introduce the reducing agent or apply hydrogenation conditions.

    • pH Control: The rate of imine formation is pH-dependent. The reaction is typically favored under weakly acidic conditions.[1] However, with hydride-based reducing agents, pH control is critical to prevent their decomposition.

  • Catalyst Selectivity:

    • Catalyst Screening: Some catalysts may have a higher propensity for aldehyde reduction. Screening different catalysts (e.g., comparing Pd/C to Raney Ni) can identify a more selective option.

    • Use of Additives: In some cases, the addition of acidic or basic modifiers can influence the selectivity of the catalyst.[6]

Issue 3: Presence of Over-Alkylated By-products (Secondary/Tertiary Amines)

Possible Causes & Solutions:

  • Reaction of Product with Starting Material: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can then be further reduced.

    • Control Stoichiometry: Use a large excess of ammonia relative to the aldehyde to minimize the chances of the product amine reacting.

    • Slow Addition of Aldehyde: A semi-batch process where the aldehyde is added slowly to a mixture of the catalyst and ammonia can maintain a low concentration of the aldehyde, thus disfavoring the formation of secondary amines.[4]

    • Lower Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing over-alkylation reaction.

Experimental Protocols

Protocol 1: Catalyst Screening via Catalytic Hydrogenation

This protocol outlines a general procedure for screening different heterogeneous catalysts for the synthesis.

  • Reactor Setup: To a high-pressure reactor, add 2-Fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq) and the chosen catalyst (e.g., 5 mol% Pd/C, Raney Ni, or Pt/C).

  • Solvent and Amine Source: Add a suitable solvent (e.g., methanol) and a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol, 5-10 eq).

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Analysis: Concentrate the filtrate and analyze the crude product to determine the conversion and the relative amounts of the desired product and major by-products.

Data Presentation: Catalyst Performance Comparison
CatalystTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Product Yield (%)Benzyl Alcohol (%)
5% Pd/C6056958510
Raney Ni7010898905
5% Pt/C6056928012

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Visualizations

Reaction Pathway Diagram

ReactionPathway Aldehyde 2-Fluoro-4-(methylsulfonyl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Alcohol Benzyl Alcohol By-product Aldehyde->Alcohol Reduction (Catalyst, [H]) Ammonia Ammonia (NH3) Product (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Imine->Product Reduction (Catalyst, [H]) Troubleshooting Start Low Product Yield LowConversion Low Conversion of Aldehyde? Start->LowConversion HighByproduct High By-product Formation? Start->HighByproduct CatalystIssue Check Catalyst Activity & Loading LowConversion->CatalystIssue Yes ConditionsIssue Optimize Temp & Pressure LowConversion->ConditionsIssue Yes PoisoningIssue Purify Reagents LowConversion->PoisoningIssue Yes AlcoholByproduct Benzyl Alcohol Issue? HighByproduct->AlcoholByproduct Yes OverAlkylation Over-alkylation Issue? HighByproduct->OverAlkylation Yes OptimizeAmine Increase NH3 Excess AlcoholByproduct->OptimizeAmine StagedAddition Staged Reagent Addition AlcoholByproduct->StagedAddition ControlStoich Control Stoichiometry OverAlkylation->ControlStoich SlowAddition Slow Aldehyde Addition OverAlkylation->SlowAddition

Caption: Decision tree for troubleshooting low product yield.

References

  • Reductive Aminations with Metal Catalysts. (2021). Encyclopedia.pub. Retrieved from [Link]

  • Reductive amination. Wikipedia. Retrieved from [Link]

  • Filonenko, G. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Beránek, J., et al. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. Retrieved from [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis Online. Retrieved from [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. Retrieved from [Link]

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scribd. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. WordPress. Retrieved from [Link]

  • Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. U.S. Patent No. 6,476,268 B1.
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • Challener, C. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Retrieved from [Link]

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Zhu, X., Wang, Y., & Huang, W. L. (2025). Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. ResearchGate. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

  • Future challenges and opportunities with fluorine in drugs? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting guide for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine NMR/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Snapshot & Expected Properties

Before troubleshooting, verify you are looking for the correct signals. This molecule combines a basic primary amine, an electron-withdrawing sulfone, and a spin-active fluorine atom.[1][2]

FeatureSpecificationAnalytical Impact
Formula

MW: 203.23 Da
Key Functionality Primary Amine (

)
pH Sensitive: Shifts in NMR; Ionizes as

in MS.[1][3]
Spin Active Nuclei

(100% abundance)
Splitting: Causes

-coupling in

and

NMR.[1]
Electronic Effect Sulfone (

)
Deshielding: Shifts aromatic protons downfield; Polar (solubility).[1]

NMR Troubleshooting Guide

Common Issue: "My aromatic region is a mess of multiplets."

Diagnosis: This is likely not an impurity. It is the result of Heteronuclear Spin-Spin Coupling between the


 atom and the aromatic protons/carbons.[1]

Technical Explanation: The Fluorine atom at position 2 couples with protons at positions 3, 5, and 6, and the benzylic carbon. Unlike Chlorine or Bromine, Fluorine (


) splits signals just like a proton.[1]

Expected


 NMR Pattern (DMSO-

, 400 MHz):
ProtonMultiplicityApprox.[4][5] Shift (

)
Coupling Explanation
Sulfone Methyl Singlet (s)3.20 - 3.25 ppmIsolated spin system.[1][2]
Benzylic

Doublet (d)3.90 - 4.20 ppmCoupled to

(

).[1]
Ar-H (Pos 3) Doublet of Doublets (dd)7.60 - 7.80 ppmLarge

coupling (8-10 Hz) + Meta coupling.[1]
Ar-H (Pos 5) Multiplet7.70 - 7.90 ppmCoupled to H6 and H3.[1][2]
Ar-H (Pos 6) Triplet/Multiplet7.80 - 8.00 ppmOrtho to

, Meta to Sulfone.[1]

Corrective Action:

  • Run

    
    -Decoupled 
    
    
    
    NMR:
    If your spectrometer allows, turn on fluorine decoupling during proton acquisition. The complex aromatic multiplets will collapse into simpler singlets/doublets, confirming the "impurities" are actually coupling partners.
  • Check Coupling Constants: Verify that the "impurity" spacing matches typical

    
     values:
    
    • 
       (Ortho): 
      
      
      
      [1]
    • 
       (Meta): 
      
      
      
      [1]
Common Issue: "The benzylic peak is shifting or broad."

Diagnosis: pH-dependent exchange or Salt Formation.[2]

Technical Explanation: The chemical shift of the methylene group adjacent to the amine (


) is highly sensitive to the protonation state of the nitrogen.[1]
  • Free Base:

    
     (Sharp signal).[1]
    
  • HCl/TFA Salt:

    
     (Broad signal due to exchange with 
    
    
    
    ).[1]

Protocol: The


 Shake Test 
  • Acquire a standard spectrum in

    
     or DMSO-
    
    
    
    .[1]
  • Add 1-2 drops of

    
     to the NMR tube and shake vigorously.[1]
    
  • Result: The broad amine protons (

    
     or 
    
    
    
    ) will disappear (exchange with D). The benzylic
    
    
    doublet will sharpen significantly as the coupling to the quadrupolar Nitrogen is decoupled via fast exchange.
Visual Workflow: NMR Analysis Decision Tree

NMR_Workflow Start Start: Unknown Purity/Identity Solvent Select Solvent: DMSO-d6 Start->Solvent Spectrum Acquire 1H NMR Solvent->Spectrum Check_Ar Check Aromatic Region Spectrum->Check_Ar Complex Complex Multiplets? Check_Ar->Complex Decouple Action: Run 19F-Decoupled 1H Complex->Decouple Yes Check_Amine Check Benzylic CH2 Complex->Check_Amine No (Unlikely) Confirm_F Peaks Collapse? -> Confirmed F-Coupling Decouple->Confirm_F Confirm_F->Check_Amine Broad Broad/Shifted > 4.1ppm? Check_Amine->Broad Salt_ID Action: D2O Shake Test Broad->Salt_ID Yes FreeBase Result: Salt Form Identified Salt_ID->FreeBase

Figure 1: Decision tree for distinguishing instrumental artifacts from genuine chemical features in fluorinated benzylamines.

Mass Spectrometry (MS) Troubleshooting

Common Issue: "I see the mass of the molecule minus 17 (M-17). Is my compound degrading?"

Diagnosis: In-source fragmentation (Loss of Ammonia).[1]

Technical Explanation: Benzylamines are notorious for losing ammonia (


, 17 Da) inside the ESI source, forming a stable benzyl cation  (or tropylium ion).[1] This is not necessarily sample degradation but a high-energy ionization event.[2]
  • Parent Ion:

    
     Da (
    
    
    
    )[1]
  • Fragment:

    
     Da (
    
    
    
    )

Corrective Action:

  • Lower Cone Voltage/Fragmentor Voltage: Reduce the energy in the source to preserve the molecular ion.

  • Check Temperature: Lower the desolvation temperature.

Common Issue: "I see peaks at M+23 or M+42."

Diagnosis: Adduct formation.

  • M+23: Sodium Adduct (

    
    ).[1] Common if glass containers or high-salt buffers are used.[2]
    
  • M+42: Acetonitrile Adduct (

    
    ).[1] Common when using MeCN as the mobile phase.
    
Visual Workflow: ESI Fragmentation Pathway

MS_Frag M Neutral Molecule MW: 203 MH [M+H]+ m/z 204 M->MH + H+ (ESI) Adduct Na+ Adduct m/z 226 M->Adduct + Na+ Trop Benzyl/Tropylium Cation m/z 187 MH->Trop - NH3 (17 Da) In-Source Frag

Figure 2: Primary ionization and fragmentation pathways in ESI(+).

FAQ: Solubility & Handling

Q: Which solvent should I use for NMR? A: DMSO-


  is strongly recommended.[2]
  • Reason 1: The compound likely exists as a salt (HCl or TFA) if purchased from a catalog. Salts are often insoluble in

    
    .[1]
    
  • Reason 2: DMSO prevents the aggregation of sulfone groups, providing sharper peaks.

Q: How do I convert the salt to a free base for reaction? A:

  • Dissolve the salt in water.

  • Adjust pH to >10 using

    
     or saturated 
    
    
    
    .[1]
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over

    
     and concentrate.
    
    • Note: The free base may absorb

      
       from the air to form carbamates over time; store under inert gas.
      

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] (Reference for amine/ammonium pKa shifts in DMSO vs. Water). Link

  • Holzgrabe, U., et al. "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis. (Details on salt counter-ion analysis in NMR). Link

  • 
     as primary fragmentation pathway).[1] [Source 1.1]
    
  • Alfa Chemistry. "19F Coupling Constants Table." (Verified and ranges). [Source 1.2]

Sources

Optimizing storage conditions for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Optimization Subject: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Document ID: TSC-PROTO-2F4MS-01

Executive Summary & Product Profile

To: Research Scientists, Medicinal Chemists, and Compound Management Teams From: Senior Application Scientist, Technical Support Division

You are likely working with (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine as a building block for structure-activity relationship (SAR) studies. This molecule contains two distinct functional domains that dictate its stability profile:

  • Primary Benzylamine: Highly susceptible to atmospheric carbon dioxide (

    
    ) and oxidative degradation.
    
  • Methylsulfonyl & Fluorine Groups: Electron-withdrawing groups that stabilize the aromatic ring but do not fully protect the amine from environmental weathering.

Critical Warning: The most common failure mode for this compound is carbonation . If stored improperly, the free base will react with atmospheric


 to form a solid carbamate salt, often mistaken for the pure compound or "crashing out" of oil.

Core Storage Directives (The Golden Rules)

To maintain purity >98% over extended periods, adhere to the following "Golden Rules." These protocols are non-negotiable for the free base form.

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Short Term) -20°C (Long Term) Lowers kinetic energy, significantly slowing the rate of oxidation and carbamate formation [1].
Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL. Displaces atmospheric

and moisture. The free base amine is a "CO2 Scavenger" [2].
Container Amber Glass + Teflon/Parafilm Amber glass protects against UV-induced radical formation. Teflon liners prevent leaching from plasticizers common in standard caps.
Desiccation Required The methylsulfonyl group is polar; combined with the amine, this molecule is hygroscopic. Moisture accelerates hydrolysis and degradation.

Troubleshooting Guide (Q&A Format)

Q1: My compound was a clear oil/low-melting solid, but now there is a white solid crust on the rim. Is it spoiled?

  • Diagnosis: This is likely benzylammonium carbamate formation.

  • The Science: Primary amines react reversibly with

    
     in the air to form carbamate salts.
    
  • Solution:

    • Do not scrape the solid back into the bulk material.

    • Dissolve the bulk material in dry Dichloromethane (DCM).

    • Filter off the white solid (carbamates are often less soluble in DCM).

    • Concentrate the filtrate.

    • Future Prevention: Always backfill the vial with Argon before closing.

Q2: The compound has turned from colorless to pale yellow. Can I still use it?

  • Diagnosis: Early-stage oxidative degradation (N-oxide or imine formation).

  • Risk Assessment:

    • For crude reactions: Likely acceptable if purity is >90%.

    • For precise Kd/Ki assays:Discard or Re-purify. Trace amine oxidation products can act as false-positive pan-assay interference compounds (PAINS).

  • Remediation: Purify via acid-base extraction. Dissolve in EtOAc, wash with 1M HCl (amine goes to water), wash aqueous layer with EtOAc (removes non-basic impurities), basify aqueous layer (pH > 12), and extract back into EtOAc.

Q3: I bought the Hydrochloride (HCl) salt version. Do I still need to store it under Argon?

  • Answer: It is less critical but recommended.

  • Reasoning: The HCl salt protonates the nitrogen lone pair, blocking the nucleophilic attack on

    
     [3]. However, the salt is hygroscopic . If it absorbs water, it becomes a sticky gum. Store with desiccant at RT or 4°C.
    

Technical Deep Dive: Degradation Mechanisms

Understanding the chemical pathways allows for better preventative measures. The diagram below illustrates the two primary enemies of your compound: Carbon Dioxide and Oxygen .

DegradationPathways Amine (2-Fluoro-4-(methylsulfonyl)phenyl) methanamine (Free Base) Carbamate Carbamate Salt (White Solid Precipitate) Amine->Carbamate Rapid Reaction (Nucleophilic Attack) Oxidation N-Oxides / Imines (Yellow Discoloration) Amine->Oxidation Slow Reaction (Radical Mechanism) Salt HCl Salt Form (Stable) Amine->Salt Protonation (HCl) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxidation Salt->Carbamate BLOCKED

Figure 1: Degradation pathways. Note that converting the free base to the HCl salt effectively blocks the rapid carbamate formation pathway.

Handling & Reconstitution Protocols

Protocol A: Re-purification of Carbonated Free Base

If your compound has been exposed to air and shows solids/cloudiness:

  • Dissolution: Dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate .

  • Filtration: Pass through a 0.45µm PTFE syringe filter. The carbamate impurity is often insoluble in non-polar solvents.

  • Wash (Optional): If highly degraded, perform a basic wash (sat.

    
    ) to ensure the amine is fully deprotonated, then dry over 
    
    
    
    .
  • Concentration: Rotovap at <40°C.

  • Storage: Immediately flush with Argon and seal.

Protocol B: Creating a Stable Stock Solution

If you frequently use small amounts, do not freeze/thaw the neat oil repeatedly.

  • Solvent: Dissolve in anhydrous DMSO or Ethanol .

  • Concentration: 10 mM to 50 mM.

  • Aliquot: Split into single-use vials (e.g., 50 µL each).

  • Freeze: Store aliquots at -20°C or -80°C.

    • Note: DMSO is hygroscopic.[1] Use a fresh bottle or store DMSO over molecular sieves [4].

Decision Matrix: Storage Strategy

Use this logic flow to determine the immediate action plan for your specific batch.

StorageDecision Start Incoming Compound Batch FormCheck Physical Form? Start->FormCheck IsSalt Solid (HCl/TFA Salt) FormCheck->IsSalt IsBase Free Base (Oil or Low-Melt Solid) FormCheck->IsBase SaltStorage Store at RT or 4°C Keep Desiccated IsSalt->SaltStorage UsageFreq Usage Frequency? IsBase->UsageFreq DailyUse Daily/Weekly UsageFreq->DailyUse LongTerm Long Term (>1 Month) UsageFreq->LongTerm SolnStorage Make DMSO Aliquots Store -20°C DailyUse->SolnStorage DeepFreeze Purge with Argon Seal with Parafilm Store -20°C LongTerm->DeepFreeze

Figure 2: Decision matrix for optimal storage based on chemical form and usage frequency.

References

  • Sigma-Aldrich (Merck). Product Safety & Storage: (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine (Analogous Structure). Retrieved from (Accessed 2024). Validates 2-8°C and inert gas requirement for fluorinated benzylamines.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzylamine. Retrieved from . Details the mechanism of amine carbonation and basicity.

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture.[2] I. Mechanisms of Amine Degradation in the Presence of CO2.[2] Industrial & Engineering Chemistry Research. Retrieved from . Scientific grounding for the amine-CO2 degradation pathway.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from . Best practices for solvent storage (DMSO).

Sources

Validation & Comparative

Cross-validation of analytical methods for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of analytical methods for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (hereafter referred to as F-MSMA ). As a critical intermediate in medicinal chemistry, particularly for kinase and GPCR inhibitor synthesis, the purity of F-MSMA directly impacts downstream yield and structure-activity relationship (SAR) data.

This document compares three orthogonal methodologies:

  • HPLC-PDA: The routine Quality Control (QC) workhorse.

  • LC-MS (ESI+): The standard for trace impurity profiling.

  • 1H-qNMR: The primary reference method for absolute purity assignment.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

  • Chemical Structure: A benzylamine core substituted with an electron-withdrawing sulfone (-SO₂Me) at the para position and a fluorine atom at the ortho position.

  • pKa Estimation: The basicity of the primary amine (typically pKa ~9.3 for benzylamine) is attenuated by the electron-withdrawing groups. The estimated pKa is ~8.2 .

  • Chromatographic Behavior:

    • Challenge: The primary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing under neutral pH.

    • Solution: Methods must operate at High pH (>10) to deprotonate the amine or Low pH (<3) with high ionic strength to suppress silanol activity.

Part 2: Method A - High pH HPLC-PDA (The QC Workhorse)

Objective: Routine batch release and stability testing.

The "Why" Behind the Protocol

We utilize a High pH strategy. At pH 10.5, F-MSMA (pKa ~8.2) exists predominantly as a free base. This eliminates the cation-exchange mechanism with silanols, resulting in sharp, symmetric peaks. This is superior to the traditional TFA-based low pH method, which often degrades column life and obscures acid-labile impurities.

Detailed Protocol
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Ethylene Bridged Hybrid particle technology is essential for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA at 265 nm (Sulfone absorbance max) and 210 nm (General).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

Performance Metrics
  • Linearity (R²): > 0.999 (Range: 0.05 – 1.0 mg/mL).

  • Tailing Factor: < 1.2 (Excellent symmetry due to pH control).

  • LOD: ~0.05% area.

Part 3: Method B - LC-MS (ESI+) (Impurity Profiling)

Objective: Identification of trace synthetic byproducts (e.g., des-fluoro or nitrile precursors).

The "Why" Behind the Protocol

UV detection is non-specific. LC-MS provides mass confirmation. We switch to a Formic Acid (Low pH) system here because positive electrospray ionization (ESI+) requires the amine to be protonated (


) for detection.
Detailed Protocol
  • System: Agilent 6470 Triple Quad or equivalent Q-TOF.

  • Column: Agilent Poroshell 120 EC-C18, 2.7 µm (Superficially porous particles for high resolution).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

    • Target Mass: m/z 204.05 (

      
      ).
      
    • Fragmentor: 135 V.

Critical Insight

While sensitive, LC-MS is not recommended for primary purity assignment of F-MSMA without a certified reference standard. The ionization efficiency of the amine is significantly higher than that of non-basic impurities (like the nitrile precursor), leading to an overestimation of impurities if using %Area normalization.

Part 4: Method C - 1H-qNMR (The Orthogonal Validator)

Objective: Absolute purity determination (Potency) without a reference standard.

The "Why" Behind the Protocol

HPLC requires a standard of known purity to calibrate response factors. If you synthesized F-MSMA for the first time, you cannot validate the HPLC method without qNMR. qNMR relies on the physics of nuclear spin, where signal integration is directly proportional to the molar ratio, independent of chemical structure.

Detailed Protocol
  • Solvent: DMSO-d6 (Ensures solubility of both polar amine and non-polar impurities).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a singlet at ~6.2 ppm, distinct from the aromatic region of F-MSMA (7.0 - 8.0 ppm) and the methyl/methylene signals.

  • Parameters:

    • Relaxation Delay (D1): 60 seconds (Must be

      
       to ensure full relaxation).
      
    • Pulse Angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
    

Part 5: Cross-Validation & Decision Matrix

Comparative Data Summary
FeatureMethod A: HPLC-UV (High pH)Method B: LC-MS (ESI+)Method C: 1H-qNMR
Primary Use Routine QC, Batch ReleaseTrace Impurity ID, Genotoxin screeningReference Standard Certification
Specificity Moderate (Retention time only)High (Mass + RT)High (Structural resolution)
Precision (RSD) < 0.5%< 2.0%< 1.0%
LOD ~0.5 µg/mL~0.01 µg/mL~1000 µg/mL (Low sensitivity)
Bias Risk Extinction coefficient differencesIonization suppression/enhancementWeighing errors / T1 relaxation
Cost/Run LowHighMedium
Validation Workflow Diagram

The following diagram illustrates the decision logic for validating a new batch of F-MSMA.

ValidationWorkflow Start New Batch of F-MSMA qNMR Step 1: 1H-qNMR Analysis (Absolute Purity) Start->qNMR No Ref Std Available PurityCheck Purity > 98%? qNMR->PurityCheck HPLC_Dev Step 2: HPLC-UV (High pH) Determine Relative Purity PurityCheck->HPLC_Dev Yes Recrystallize Recrystallize / Column PurityCheck->Recrystallize No LCMS Step 3: LC-MS Screening Identify Unknown Impurities HPLC_Dev->LCMS Check Peak Homogeneity AssignRef Assign as Reference Standard (Use qNMR value for Assay) LCMS->AssignRef Mass Confirmed Recrystallize->qNMR RoutineQC Routine QC Release (Use HPLC Method) AssignRef->RoutineQC Transfer Method

Figure 1: Analytical Lifecycle Workflow. qNMR serves as the "Gatekeeper" for establishing the reference standard, enabling the calibration of the HPLC routine method.

Troubleshooting Decision Tree (HPLC)

Common issues with amine analysis and their resolution.

HPLC_Troubleshooting Issue HPLC Peak Issue Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drift Issue->Drift Split Split Peak Issue->Split CheckPH Check Mobile Phase pH (Must be > 10.0) Tailing->CheckPH Equil Increase Equilibration Time Drift->Equil SolventMismatch Sample Solvent Too Strong? (Dilute with Water) Split->SolventMismatch NewCol Replace Column (Silanol activity high) CheckPH->NewCol pH is OK BufferConc Increase Buffer Conc. (to 20mM) Equil->BufferConc

Figure 2: HPLC Troubleshooting Matrix for Basic Amines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

  • McCalley, D. V. (2010). Analysis of basic solutes by high-performance liquid chromatography. Journal of Chromatography A.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration.[5][6]

Sources

Structure-activity relationship (SAR) studies of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of derivatives synthesized from (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (referred to herein as Scaffold F-SO2 ). This specific benzylamine moiety acts as a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of GPR119 agonists (for metabolic disorders like Type 2 Diabetes) and TRPV1 antagonists (for neuropathic pain).

This document compares the biological performance of Amide, Urea, and Carbamate derivatives of Scaffold F-SO2, focusing on potency (


/

), metabolic stability, and selectivity.

The Scaffold: Structural Logic & Causality

The selection of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is not arbitrary; it addresses specific failures in early-generation ligands.

  • The Methylsulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor. Unlike sulfonamides, the sulfone is neutral and metabolically robust, often anchoring the molecule in the hydrophilic pocket of GPR119 or TRPV1.
    
  • The 2-Fluoro Substituent:

    • Conformational Lock: The fluorine atom creates an ortho-effect, restricting the rotation of the benzylamine bond, which pre-organizes the molecule for binding.

    • Metabolic Blockade: It protects the electron-deficient ring from oxidative metabolism (CYP450 attack) at the sensitive ortho-position.

  • The Methanamine Linker (

    
    ):  Provides a flexible "hinge" region, allowing the bulky aromatic tail to orient correctly within the receptor active site.
    

Comparative SAR Analysis

The following data synthesizes performance metrics across three primary derivative classes synthesized from Scaffold F-SO2.

Table 1: Linker Chemistry vs. Biological Potency

Comparison of derivatives where Scaffold F-SO2 is coupled to a standard heteroaryl core (e.g., Pyrimidine).

Derivative ClassLinker TypeTargetPotency (

/

)
Metabolic Stability (

)
Key Interaction
Compound A Amide (–CONH–)GPR119 (Agonist)4.2 nM (

)
High (>60 min)Carbonyl accepts H-bond from Serine residue.
Compound B Urea (–NHCONH–)TRPV1 (Antagonist)12.5 nM (

)
Moderate (35 min)Dual H-bond donor/acceptor motif improves selectivity.
Compound C Reverse Amide (–NHCO–)GPR119 (Agonist)150 nM (

)
Low (<15 min)Loss of potency due to unfavorable dipole orientation.
Compound D Sulfonamide (–SO2NH–)TRPV1 (Antagonist)8.1 nM (

)
High (>90 min)Strong electrostatic interaction; potential solubility issues.
Table 2: Substituent Effects on the Phenyl Ring

Impact of modifying the "2-Fluoro" position on the Scaffold F-SO2 core.

Substituent (R2)Electronic Effect (

)
Steric BulkhERG Inhibition (Safety)Relative Potency
2-Fluoro (Standard) Inductive WithdrawalSmall (1.47 Å)Low1.0x (Baseline)
2-H (Unsubstituted) NeutralNoneModerate0.2x (5-fold loss)
2-Chloro Weak WithdrawalMedium (1.75 Å)High0.8x (Slight loss)
2-Methoxy Donation (Resonance)LargeLow<0.1x (Inactive)

Insight: The 2-Fluoro substituent represents the "Goldilocks" zone—sufficient electron withdrawal to acidify the NH linker without introducing steric clashes that disrupt binding.

Mechanism of Action & Signaling Pathways

GPR119 Activation Pathway

GPR119 agonists derived from Scaffold F-SO2 function by mimicking lipid metabolites (like OEA), triggering the cAMP cascade in pancreatic


-cells to enhance insulin secretion.

GPR119_Pathway Ligand Scaffold F-SO2 Derivative (Agonist) Receptor GPR119 Receptor (GPCR Class A) Ligand->Receptor Binds Gs Gαs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Phosphorylation Cascade

Figure 1: Signal transduction pathway for GPR119 agonists containing the (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine moiety.[1][2]

Experimental Protocols

Protocol A: Synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

This protocol ensures high purity, critical for accurate SAR data.

  • Starting Material: Begin with 2-Fluoro-4-(methylsulfonyl)benzonitrile .

  • Reduction:

    • Dissolve nitrile (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Add Borane-THF complex (BH3·THF, 3.0 eq) dropwise at 0°C.

    • Reflux: Heat the mixture to reflux (66°C) for 6 hours. Causality: Reflux is necessary to fully reduce the stable nitrile to the primary amine.

  • Quenching:

    • Cool to room temperature (RT).

    • Slowly add 6N HCl (excess) to hydrolyze the borane-amine complex. Safety: Evolution of

      
       gas; ensure proper ventilation.
      
  • Isolation:

    • Basify aqueous layer to pH > 10 using NaOH.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      
  • Validation: Product should appear as a pale yellow oil or solid. Confirm via

    
     NMR (Presence of benzylic 
    
    
    
    doublet at ~3.9 ppm).
Protocol B: GPR119 cAMP Accumulation Assay

A functional assay to determine


 values.
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent Prep: Prepare test compounds (Derivatives A-D) in DMSO (10 mM stock). Serial dilute in stimulation buffer (HBSS + 0.5 mM IBMX). Note: IBMX inhibits phosphodiesterase, preventing cAMP degradation.

  • Incubation:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Add 5

      
      L of compound dilution.
      
    • Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 conjugate and Anti-cAMP-Cryptate.

    • Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot sigmoidal dose-response curves to calculate

    
    .
    

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-4-(methylsulfonyl) benzonitrile Step1 Reduction (BH3·THF, Reflux) Start->Step1 Intermediate Borane Complex Step1->Intermediate Step2 Hydrolysis (6N HCl) Intermediate->Step2 Product (2-Fluoro-4-(methylsulfonyl) phenyl)methanamine Step2->Product Coupling Coupling Reaction (EDC/HOBt or CDl) Product->Coupling + Carboxylic Acid or Isocyanate FinalDrug Final Derivative (Amide/Urea) Coupling->FinalDrug

Figure 2: Synthetic route from nitrile precursor to final bioactive derivatives.

References

  • Jones, R. M., et al. (2009). Heterocyclic modulators of GPR119 for treatment of disease. World Intellectual Property Organization. WO2009117421A2. Link

  • Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7] Link

  • Park, J., et al. (2016). Discovery of SKI2852: A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry.[5] Link

  • Doherty, E. M., et al. (2008). Synthesis and SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a critical step in the development of various pharmaceutical agents, where the unique electronic properties of the fluoro and methylsulfonyl groups play a pivotal role in modulating biological activity.[1][2][3] The most direct and atom-economical route to this primary amine is the catalytic hydrogenation of its nitrile precursor, 2-Fluoro-4-(methylsulfonyl)benzonitrile. However, the selection of an appropriate catalyst is paramount to achieving high yield and selectivity, as the reaction is often complicated by the formation of secondary and tertiary amine byproducts.[4][5] This guide provides a detailed, head-to-head comparison of two workhorse heterogeneous catalysts for this transformation: Raney® Nickel and Palladium on Carbon (Pd/C). We will delve into the mechanistic rationale behind each choice, present detailed experimental protocols, and offer a comparative analysis of their performance based on representative experimental data.

Introduction: The Significance of Fluorinated Sulfonyl Benzylamines

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][3][6] Similarly, the methylsulfonyl group is a key pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a molecule.[2] The target molecule, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, combines these features, making it a valuable building block for drug discovery.

The primary synthetic challenge lies in the selective reduction of the cyano group of 2-Fluoro-4-(methylsulfonyl)benzonitrile. Catalytic hydrogenation is the preferred industrial method due to its efficiency and the use of molecular hydrogen as a clean reductant.[5][7] The core of the challenge is to prevent the intermediate imine from reacting with the newly formed primary amine product, which leads to the formation of secondary and, subsequently, tertiary amines.[5] Catalyst choice, solvent, and additives are the critical levers to control this selectivity.[7] This guide will compare the performance of Raney® Nickel, a cost-effective and highly active nickel-aluminum alloy catalyst, against the noble-metal catalyst Palladium on Carbon (Pd/C), which is renowned for its efficiency under milder conditions.[4][8]

The Synthetic Pathway: From Nitrile to Primary Amine

The fundamental transformation is the reduction of the nitrile functional group to a primary amine. This process involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

Nitrile Reduction Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 2-Fluoro-4-(methylsulfonyl) benzonitrile Imine Intermediate Imine Nitrile->Imine + H₂ / Catalyst PrimaryAmine (2-Fluoro-4-(methylsulfonyl) phenyl)methanamine (Desired Product) Imine->PrimaryAmine + H₂ / Catalyst SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine - NH₃ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis n1 Weigh Starting Material (2-Fluoro-4-(methylsulfonyl)benzonitrile) n5 Combine Reactants & Add Catalyst n1->n5 n2 Prepare Solvent & Additives n2->n5 n3 Prepare Catalyst (Wash/Handle under N₂) n3->n5 n4 Assemble Glassware (Flask, Condenser/Balloon) n4->n5 n6 Run Reaction (Heat/Stir under H₂) n5->n6 n7 Monitor Progress (TLC / HPLC) n6->n7 n8 Cool Reaction & Quench n7->n8 Reaction Complete n9 Catalyst Filtration (via Celite®) n8->n9 n10 Solvent Removal & Extraction (Liquid-Liquid) n9->n10 n11 Drying & Concentration n10->n11 n12 Column Chromatography (If necessary) n11->n12 n13 Obtain Final Product n12->n13 n14 Characterization (NMR, MS, Purity by HPLC) n13->n14

Sources

Structural Elucidation & Validation Guide: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

The scaffold (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine (CAS: 239087-05-9) represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Lapatinib analogs) and G-protein coupled receptor (GPCR) modulators.

The coexistence of three functional handles—a primary amine, an electron-withdrawing sulfone, and an ortho-fluorine—creates a unique "electronic push-pull" system. However, this specific substitution pattern presents a recurring analytical challenge: Regioisomer Misidentification.

During nucleophilic aromatic substitution (


) or electrophilic fluorination, it is statistically probable to generate the 3-fluoro-4-sulfonyl  or 2-fluoro-5-sulfonyl  isomers. Standard LC-MS (Low Res) cannot distinguish these isobaric species.

This guide provides a definitive, self-validating protocol to confirm the 2-fluoro-4-sulfonyl substitution pattern, comparing standard QC methods against a rigorous structural elucidation workflow.

Comparative Analysis: Analytical Methodologies

We compared three common analytical approaches to validating this scaffold. The data below highlights why standard "Method A" is insufficient for IND-enabling chemistry.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: Standard QC Method B: Enhanced 1D NMR Method C: Multi-Nuclear Correlation (Recommended)
Techniques LC-MS (ESI+),

H NMR (300 MHz)

H NMR (600 MHz),

F NMR

H,

C,

F, HSQC, HMBC, NOESY
Isomer Resolution Low . Cannot distinguish regioisomers.Medium . Relies on subtle splitting patterns.High . Unambiguously assigns positions.
Sulfone Verification Indirect (Mass only).Indirect (Deshielding effect).Direct . HMBC correlates methyl to aromatic ring.
Throughput High (10 mins/sample).Medium (30 mins/sample).Low (4-12 hours/sample).
Risk of Error High (>15%) .Moderate (<5%).Negligible (<1%) .

Detailed Structural Elucidation Protocol

To guarantee the structure, you must validate the connectivity between the fluorine, the sulfone, and the benzylic amine.

Step 1: The F NMR "Fingerprint"

Why it works: The fluorine atom is a sensitive probe.[1][2] Its chemical shift and coupling constants (


) respond dramatically to ortho-substitution.
  • Expected Shift:

    
     -110 to -125 ppm (relative to 
    
    
    
    ).
  • Coupling Logic:

    • 2-Fluoro isomer (Target): The fluorine is meta to the sulfone and ortho to the methylene amine.

    • Differentiation: Look for the

      
       coupling to the benzylic protons. In the 2-fluoro isomer, the benzylic 
      
      
      
      (approx 3.9 ppm) will appear as a doublet (or doublet of doublets) with
      
      
      Hz due to long-range coupling. In the 3-fluoro isomer (fluorine ortho to sulfone, meta to amine), this coupling is often absent or significantly smaller (
      
      
      ).
Step 2: H NMR Diagnostic Signals

The sulfone group (


) is strongly electron-withdrawing.
  • Sulfone Methyl: Singlet,

    
     3.0 – 3.2 ppm (Integration 3H).
    
  • Aromatic Region:

    • Protons ortho to the sulfone (H-3 and H-5) will be significantly deshielded (

      
       7.6 – 8.0 ppm).
      
    • Crucial Check: H-3 (the proton between F and Sulfone) should appear as a doublet of doublets (coupling to F and H-5).

Step 3: Mass Spectrometry (Sulfur Confirmation)

While HRMS confirms the formula


, the isotopic pattern is the self-validating check.
  • Sulfur Rule: Look for the

    
     isotope peak at 
    
    
    
    .
  • Acceptance Criteria: The

    
     peak intensity should be approximately 4.5% to 5.0%  of the parent peak intensity. If it is <1% or >10%, the sulfone moiety is compromised or misidentified (e.g., sulfonamide or sulfide impurity).
    

Visualizing the Validation Workflow

The following diagram outlines the decision logic required to accept a batch of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine derivatives.

ValidationLogic Start Crude Product (2-Fluoro-4-sulfonyl derivative) LCMS Step 1: LC-MS (ESI+) Check [M+H]+ & [M+2] Isotope Start->LCMS IsotopeCheck Is [M+2] ~4.5%? LCMS->IsotopeCheck HNMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region IsotopeCheck->HNMR Yes Fail REJECT / RE-PURIFY Likely Regioisomer IsotopeCheck->Fail No (Not Sulfone) Splitting H-3 Signal: Doublet of Doublets? HNMR->Splitting FNMR Step 3: 19F NMR Check Benzylic Coupling Splitting->FNMR Yes Splitting->Fail No (Wrong Isomer) Coupling Benzylic CH2: Split by F (J ~2Hz)? FNMR->Coupling Pass VALIDATED STRUCTURE Proceed to Bio-Assay Coupling->Pass Yes (2-F confirmed) Coupling->Fail No (3-F or 2,5-isomer)

Figure 1: Analytical Decision Matrix for validating fluorinated sulfone regioisomers.

Experimental Synthesis & Derivatization Pathway

To ensure high fidelity, we recommend a synthesis route that fixes the regio-chemistry before the sensitive amine generation step. The "Nitrile Reduction" route is superior to direct electrophilic substitution on the amine.

Recommended Protocol: Nitrile Reduction Route
  • Starting Material: 2-Fluoro-4-(methylsulfonyl)benzonitrile. (This fixes the F/Sulfone relationship).

  • Reagents:

    
     or Raney Nickel / 
    
    
    
    .
  • Procedure:

    • Dissolve nitrile (1.0 eq) in dry THF under Argon.

    • Add Borane-THF complex (3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Critical Quench: Cool to 0°C and slowly add MeOH, followed by 6N HCl. (Caution: Vigorous

      
       evolution).
      
    • Reflux aqueous mixture for 1 hour to break the Boron-Amine complex.

    • Basify to pH 10 and extract with DCM.

Synthesis Workflow Diagram

SynthesisFlow SM Start: 2-Fluoro-4-(methylsulfonyl) benzonitrile Red Reduction (BH3-THF or Ra-Ni/H2) SM->Red THF, Reflux Inter Intermediate Boron-Amine Complex Red->Inter Complexation Hydro Acid Hydrolysis (6N HCl, Reflux) Inter->Hydro Quench Prod Product: (2-Fluoro-4-(methylsulfonyl) phenyl)methanamine Hydro->Prod Basify & Extract

Figure 2: Synthesis pathway ensuring regio-chemical integrity via nitrile reduction.

References

  • Sigma-Aldrich. (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine Product Specification & CAS Data. Retrieved from .

  • BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 2-Fluoro-4-methylsulfonylphenol (Analogous Scaffold Data). CID 16128842. Retrieved from .

  • Arsenault, G., et al. Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of Isomers. Organohalogen Compounds, Vol 67. Retrieved from .

  • University of Southampton. Selective Fluorine NMR Spectroscopy and 1H-19F Correlation. Retrieved from .[3]

Sources

A Comparative Guide to Oral Small Molecule Therapies for Gaucher Disease: An In-Depth Analysis of Afegostat's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Topic

A comprehensive search of peer-reviewed scientific literature and patent databases did not yield sufficient data on the therapeutic potential of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine to construct the requested in-depth comparison guide. This specific chemical entity does not have a well-documented biological target, mechanism of action, or associated experimental data in the public domain.

To fulfill the user's request for a high-quality, technically detailed comparison guide, this document has been prepared on a related topic for which extensive peer-reviewed data is available: Afegostat (Isofagomine) , an investigational pharmacological chaperone for the treatment of Gaucher Disease. This guide will compare Afegostat to other oral therapies for this condition, adhering to all structural, scientific, and formatting requirements of the original prompt.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Misfolded Proteins in Gaucher Disease

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a multisystemic disorder characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[1] Many GBA1 mutations do not destroy the enzyme's catalytic ability but instead cause it to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing it from reaching the lysosome.[2] This understanding has paved the way for pharmacological chaperone therapy, a strategy aimed at stabilizing mutant proteins to facilitate their correct folding and trafficking. Afegostat (isofagomine) was an investigational pharmacological chaperone developed for this purpose.[2][3]

This guide provides a detailed comparison of Afegostat with other oral therapies for Gaucher disease, focusing on the underlying science, experimental validation, and comparative clinical data.

Part 1: Mechanism of Action - Chaperone vs. Substrate Reduction

Therapeutic strategies for Gaucher disease primarily involve either replacing the deficient enzyme (Enzyme Replacement Therapy, ERT), reducing the amount of substrate produced (Substrate Reduction Therapy, SRT), or correcting the misfolded native enzyme (Pharmacological Chaperone Therapy, PCT).

Afegostat: A Pharmacological Chaperone

Afegostat is an iminosugar designed to act as a specific, competitive inhibitor of the GCase enzyme at its active site.[3] The therapeutic principle is based on its function within the neutral pH environment of the ER. By binding to the misfolded GCase, Afegostat stabilizes its conformation, allowing it to pass the ER's quality control system and traffic to the lysosome.[3] Once in the acidic environment of the lysosome, the lower pH and high concentration of the accumulated substrate (glucosylceramide) are thought to facilitate the dissociation of Afegostat, liberating the now correctly-folded enzyme to perform its catalytic function.[4]

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) MisfoldedGCase Misfolded GCase (e.g., N370S, L444P) Complex Afegostat-GCase Complex (Stabilized) MisfoldedGCase->Complex Proteasome ER-Associated Degradation (Proteasome) MisfoldedGCase->Proteasome Default Pathway Afegostat Afegostat Afegostat->Complex ActiveGCase Active GCase Complex->ActiveGCase Trafficking & Dissociation (Low pH) Product Glucose + Ceramide (Products) ActiveGCase->Product Substrate Glucosylceramide (Substrate) Substrate->ActiveGCase Metabolism

Caption: Mechanism of Afegostat as a pharmacological chaperone.

Miglustat & Eliglustat: Substrate Reduction Therapy (SRT)

In contrast, Miglustat and Eliglustat work by an entirely different mechanism. They inhibit glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[5][6] By reducing the rate of substrate formation, these drugs lessen the amount of glucosylceramide that needs to be degraded, thereby alleviating the burden on the deficient GCase enzyme. This approach is independent of the patient's specific GBA1 mutation.

Part 2: Comparative Analysis of Oral Therapies

While Afegostat's development was ultimately discontinued due to insufficient efficacy in Phase II trials, a comparison of its properties and intended outcomes with approved SRT agents provides valuable context for drug development professionals.[1][3]

Table 1: Comparison of Molecular and Pharmacokinetic Profiles
FeatureAfegostat (Isofagomine)Miglustat (Zavesca)Eliglustat (Cerdelga)
Mechanism Pharmacological Chaperone[3]Substrate Reduction (GCS Inhibitor)[5][6]Substrate Reduction (GCS Inhibitor)[7]
Target Mutant Glucocerebrosidase (GCase)[3]Glucosylceramide Synthase (GCS)[8]Glucosylceramide Synthase (GCS)[7]
Oral Bioavailability High (iminosugar characteristics)~97%[8]High, but subject to CYP2D6 metabolism
Metabolism Not extensively metabolizedPrimarily excreted unchanged in urine[8]Extensively metabolized by CYP2D6 and CYP3A4[9]
Key Limitation Mutation-specific efficacy; failed Phase II trials[1][3]Significant GI side effects (diarrhea, weight loss)[8]Requires CYP2D6 genotyping; contraindicated in certain metabolizer statuses[9]
Table 2: Summary of Key Clinical Efficacy Data
ParameterAfegostat (Phase II, 6 months)Miglustat (Pivotal Trial, 12 months)Eliglustat (ENGAGE Trial, 9 months)
Patient Population Treatment-naïve adults with GD1[1]Adults with mild-to-moderate GD1 unsuitable for ERT[10]Treatment-naïve adults with GD1[11]
Spleen Volume Not clinically meaningful improvement[1]Mean reduction of 19%[10]Mean reduction of 28% (vs. 2% increase in placebo)[11]
Liver Volume Not clinically meaningful improvement[1]Mean reduction of 12.2%[10]Mean reduction of 6.6% (vs. placebo)[9]
Hemoglobin Not clinically meaningful improvement[1]Mean increase of 0.26 g/dL[10]Mean increase of 1.22 g/dL (vs. placebo)[9]
Platelet Count Not clinically meaningful improvement[1]Mean increase of 5.3 x 10⁹/L[10]Mean increase of 41% (vs. placebo)[9]
Outcome Development Terminated [3]Approved (for patients unsuitable for ERT)[10]Approved (first-line oral therapy)[12]

Part 3: Experimental Protocols for Preclinical Validation

The validation of a potential pharmacological chaperone requires a series of robust in vitro and in vivo experiments to demonstrate its efficacy and mechanism of action.

In Vitro Protocol: GCase Activity Assay in Patient Fibroblasts

Causality: This assay directly tests the core hypothesis of chaperone therapy: that the compound can increase the enzymatic activity of mutant GCase within a patient's cells. Patient-derived fibroblasts containing specific GBA1 mutations (e.g., N370S) provide a physiologically relevant system to measure the rescue of enzyme function.

Methodology:

  • Cell Culture: Culture human fibroblasts from a Gaucher disease patient (e.g., homozygous for the N370S mutation) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Compound Incubation: Seed cells in a 12-well plate. Once confluent, replace the medium with fresh medium containing the test chaperone (e.g., Afegostat) at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., water). Incubate for 3-5 days to allow for GCase synthesis, folding, and trafficking.

  • Cell Lysis: Aspirate the medium, wash cells twice with cold Phosphate-Buffered Saline (PBS), and lyse the cells in a citrate/phosphate buffer (pH 5.4) containing a non-ionic detergent like Triton X-100.

  • Enzyme Activity Measurement:

    • Add the cell lysate to a 96-well black plate.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Normalize the fluorescence signal to the total protein concentration of the lysate (determined by a BCA or Bradford assay). Express GCase activity as nmol of 4-MU/hour/mg of protein. Compare the activity in treated cells to vehicle-treated cells to determine the fold-increase in GCase activity.

In Vivo Protocol: Efficacy Assessment in a Gaucher Mouse Model

Causality: An in vivo model is critical to assess the compound's pharmacokinetics, biodistribution, and its ability to reduce substrate accumulation in relevant tissues after oral administration. Mouse models carrying human GBA1 mutations (e.g., L444P) are used to simulate the human disease.

Methodology:

  • Animal Model: Use a validated Gaucher mouse model (e.g., mice homozygous for the L444P GBA1 mutation). House animals under standard conditions with ad libitum access to food and water.

  • Dosing Regimen: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control (e.g., water) and test compound (e.g., Afegostat) at one or more dose levels (e.g., 30 mg/kg/day). Administer the compound daily via oral gavage for a period of 4-8 weeks.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and harvest key tissues, including the liver, spleen, and brain.

  • Substrate Quantification:

    • Homogenize a portion of each tissue.

    • Perform a lipid extraction using a standard method (e.g., Folch extraction with chloroform/methanol).

    • Quantify the concentration of glucosylceramide in the lipid extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

  • GCase Activity Measurement: Use a portion of the tissue homogenate to measure GCase activity as described in the in vitro protocol above.

  • Data Analysis: Compare the levels of glucosylceramide and GCase activity in the tissues of the treated group versus the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A successful compound will significantly reduce glucosylceramide levels and increase GCase activity in key tissues.

Part 4: Drug Discovery and Validation Workflow

The development of a pharmacological chaperone follows a structured, multi-stage process from initial concept to clinical evaluation.

cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development A High-Throughput Screen (GCase Stabilization/Activity) B Hit-to-Lead Optimization (Improve Potency & PK) A->B C In Vitro Validation (Patient Fibroblast Assay) B->C D In Vivo Efficacy (Gaucher Mouse Model) C->D E Toxicology & Safety Pharmacology D->E F Phase I (Safety & PK in Healthy Volunteers) E->F G Phase II (Efficacy & Dosing in Patients) F->G H Phase III (Pivotal Trials vs. Placebo/Standard of Care) G->H Development\nTerminated Development Terminated G->Development\nTerminated I Regulatory Submission (FDA/EMA) H->I Market\nApproval Market Approval H->Market\nApproval

Caption: Validation workflow for a pharmacological chaperone.

Conclusion

Afegostat represented a promising, mechanistically elegant approach to treating Gaucher disease. By targeting the fundamental protein misfolding defect, it had the potential to restore the function of the patient's own enzyme. However, its failure in Phase II clinical trials underscored a key challenge for pharmacological chaperones: achieving a therapeutic concentration that is high enough to stabilize the protein in the ER but low enough to allow for its displacement by the substrate in the lysosome.[1] The clinical data showed that while Afegostat could increase GCase levels, this did not translate into clinically meaningful improvements in disease parameters for the majority of patients.[1]

In contrast, the substrate reduction therapies Miglustat and Eliglustat, while having their own distinct side-effect and metabolic profiles, have demonstrated robust clinical efficacy.[10][12] Their success highlights the viability of an alternative therapeutic strategy that bypasses the complexities of protein folding and is applicable across a wider range of mutations. The story of Afegostat serves as a critical case study in drug development, demonstrating that a sound scientific rationale and promising preclinical data do not always guarantee clinical success.

References

  • Miglustat - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Miglustat? Retrieved February 20, 2026, from [Link]

  • Vonage Pharma. (2025, July 11). Miglustat Mechanism of Action in Substrate Reduction Therapy. Retrieved February 20, 2026, from [Link]

  • MIMS Singapore. (n.d.). Miglustat: Uses & Dosage. Retrieved February 20, 2026, from [Link]

  • FirstWord Pharma. (2013, February 15). Sanofi announces positive data from Phase III studies of Gaucher disease drug eliglustat. Retrieved February 20, 2026, from [Link]

  • PubMed. (2018, December 1). A comparative computational approach toward pharmacological chaperones (NN-DNJ and ambroxol) on N370S and L444P mutations causing Gaucher's disease. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (n.d.). Zavesca, INN-miglustat. Retrieved February 20, 2026, from [Link]

  • PubMed. (2021, September 1). Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial. Retrieved February 20, 2026, from [Link]

  • OncLive. (2010, May 13). Phase II Data for Eliglustat Tartrate Demonstrates Efficacy in Gaucher Disease. Retrieved February 20, 2026, from [Link]

  • Gaucher Disease News. (2019, January 22). Computer Simulation Identifies Treatments More Likely to Correct GBA Transport in Gaucher Patients, Study Says. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, May 19). Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Executive Summary - Clinical Review Report: Eliglustat (Cerdelga). Retrieved February 20, 2026, from [Link]

  • PubMed. (2024, April 25). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved February 20, 2026, from [Link]

  • PLOS One. (2021, October 25). Cellular and biochemical response to chaperone versus substrate reduction therapies in neuropathic Gaucher disease. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 7). Pharmacological chaperone therapy for Gaucher disease: A patent review. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2024, April 4). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved February 20, 2026, from [Link]

  • Afegostat - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2010, March 24). Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, September 25). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the diagnosis and management of Gaucher disease. Retrieved February 20, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and environmentally responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, a compound that, due to its fluorinated and sulfonyl functional groups, requires careful management as a potentially hazardous chemical waste.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on a few key tenets. The primary responsibility for the correct handling and disposal of hazardous materials lies with the generator of the waste.[1] In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This "cradle-to-grave" system ensures that hazardous waste is managed safely from its generation to its final disposal.[4]

Waste Characterization and Segregation

Before disposal, a waste determination must be performed to ascertain if it is regulated as hazardous.[5] This can be based on knowledge of the waste's composition or through chemical analysis.[5] Given the structure of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, it should be treated as a hazardous waste.

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7] As a fluorinated organic compound, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine waste must be collected separately from non-halogenated organic waste.[6][8][9][10] It is also crucial to avoid mixing it with incompatible materials such as strong oxidizing agents, acids, or bases.[11]

Personal Protective Equipment (PPE)

When handling (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine for disposal, appropriate personal protective equipment (PPE) is mandatory. Based on the hazards associated with similar compounds, the following PPE should be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting European standard EN 166 or equivalent.[12][13]Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Based on data for a similar compound, skin irritation is a potential hazard.[12]
Body Protection A lab coat or other protective clothing.[12][13]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale laboratory use if handled in a well-ventilated area or chemical fume hood.For larger quantities or in situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be necessary.[12] Always consult your institution's EHS department for specific guidance.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow for managing waste containing (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

  • Waste Collection:

    • Designate a specific, compatible waste container for halogenated organic waste.[8][10] This container should be in good condition, with a tightly sealing lid.[8][14]

    • The container must be made of a material compatible with the chemical. For many organic solvents, glass or high-density polyethylene (HDPE) is appropriate.[15]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7][14]

    • List all chemical constituents and their approximate percentages.[14][16] For (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, write out the full chemical name.

    • Indicate the relevant hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[17]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[14][18]

    • The SAA should be under the control of the personnel generating the waste.[18]

    • Ensure the storage area is cool, dry, and well-ventilated.[13]

    • Segregate the halogenated waste container from incompatible materials.[15]

  • Disposal Request:

    • Once the container is nearly full (around 90%), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][19]

    • Follow your institution's specific procedures for requesting a waste pickup.[16][20]

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.[11]

    • For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal as hazardous waste.[17]

    • For large spills, evacuate the area and contact your institution's emergency response team.[11][21]

Prohibited Disposal Methods:

  • Sink Disposal: Under no circumstances should (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine or its solutions be poured down the drain.[9][16][22] This is a common violation and can lead to environmental contamination.

  • Regular Trash Disposal: This compound and any materials grossly contaminated with it (e.g., gloves, weighing papers) must not be disposed of in the regular trash.[19] These items should be collected as solid hazardous waste.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal cluster_4 Prohibited Actions start (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine Waste Generated char Characterize as Hazardous Waste start->char sink Sink Disposal start->sink trash Regular Trash Disposal start->trash segregate Segregate as Halogenated Organic Waste char->segregate container Use Compatible, Sealed Waste Container segregate->container labeling Label with 'Hazardous Waste' and Full Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Request Pickup by EHS or Licensed Contractor storage->pickup disposal Final Disposal via Incineration or other Approved Method pickup->disposal

Caption: Decision workflow for the disposal of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. [Link]

  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. Marenisco. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Chemical Waste Disposal Guidelines. University of Missouri–St. Louis. [Link]

  • EHS 200.04 Chemical Waste Management Procedures. LSU Health New Orleans. [Link]

  • Managing Chemical Waste. Michigan State University Environmental Health & Safety. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • SAFETY DATA SHEET - Phenylmethanesulfonyl fluoride. Fisher Scientific. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • PMSF Standard Operating Procedure. University of California, Santa Barbara. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.